Angeloylisogomisin O
Description
See also: Schisandra chinensis fruit (part of).
Properties
IUPAC Name |
[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDCPSZWPLXKT-XXDSNBTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83864-70-4 | |
| Record name | Angeloylisogomisin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANGELOYLISOGOMISIN O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046M30W397 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Ginkgolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B, a structurally unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of Ginkgolide B, with a focus on its molecular targets and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Mechanism of Action: Platelet-Activating Factor Receptor (PAF-R) Antagonism
The primary and most well-characterized mechanism of action of Ginkgolide B is its potent and selective antagonism of the platelet-activating factor receptor (PAF-R).[2][3] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and neuronal signaling.[2][4] By competitively binding to PAF-R, Ginkgolide B blocks the downstream signaling cascades initiated by PAF.[5] This antagonism is the cornerstone of many of Ginkgolide B's therapeutic effects.
Quantitative Data on PAF-R Inhibition
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.273 µmol/L | Not specified | [2] |
| IC50 (PAF-induced neutrophil chemotaxis) | 9.1 (+/- 2.5) x 10-7 mol/L | Human Neutrophils | [6] |
| IC50 (PAF-induced eosinophil chemotaxis) | 1.5 (+/- 0.3) X 10-6 mol/L | Human Eosinophils | [6] |
| Ki | 110 nM (for 7R-chloro ginkgolide B derivative) | Cloned PAF receptors | [7] |
Signaling Pathway: PAF-R Antagonism
Neuroprotective Effects
Ginkgolide B exhibits significant neuroprotective properties, which are attributed to a combination of its anti-inflammatory, anti-apoptotic, and anti-excitotoxic activities.
Modulation of Neuroinflammation
Ginkgolide B has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[8][9] This is achieved, in part, through the downregulation of pro-inflammatory cytokines and enzymes.
Key Molecular Targets in Neuroinflammation:
-
Toll-like receptor 4 (TLR4)/NF-κB Pathway: Ginkgolide B can inhibit the TLR4/NF-κB signaling pathway, a critical regulator of the inflammatory response.[2] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[9][10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Ginkgolide B has been observed to modulate the MAPK pathway, including ERK, JNK, and p38, which are involved in inflammatory responses.
Signaling Pathway: Inhibition of Neuroinflammation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
The Origin of Ginkgolide B: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ginkgolide B is a structurally complex diterpenoid trilactone isolated from the ancient tree species, Ginkgo biloba. Its unique molecular architecture and potent pharmacological activity, primarily as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor, have made it a subject of intense scientific scrutiny. This document provides an in-depth exploration of the origin of ginkgolide B, detailing its natural biosynthetic pathway, the key enzymatic steps involved, and the primary sites of its synthesis and accumulation within the plant. Furthermore, it outlines established experimental protocols for its extraction, isolation, and quantification, and presents its mechanism of action through relevant signaling pathways.
Natural Origin and Biosynthesis
Ginkgolide B is a natural product derived from the leaves and root bark of the Ginkgo biloba tree.[1] While medicinal extracts are typically prepared from the leaves, compelling evidence indicates that the biosynthesis of ginkgolides occurs predominantly in the roots of the plant.[2][3] Following synthesis, these compounds are transported through the stem's cortex and phloem to the leaves, which function as the primary storage sites.[3][4]
The biosynthesis of the 20-carbon skeleton of ginkgolides is a complex process that originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.[1][5] This pathway utilizes pyruvate and glyceraldehyde 3-phosphate as initial building blocks to produce the universal isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4]
The key stages of biosynthesis are:
-
Precursor Formation (MEP Pathway): Pyruvate and glyceraldehyde 3-phosphate are converted through a series of enzymatic reactions into IPP and DMAPP.
-
Diterpene Backbone Synthesis: IPP and DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor for all diterpenoids.[6]
-
Cyclization: GGPP undergoes a committed cyclization step catalyzed by levopimaradiene synthase (LPS) to form the tricyclic diterpene hydrocarbon, levopimaradiene.[6][7]
-
Post-Cyclization Modifications: The levopimaradiene scaffold is then subjected to a complex cascade of oxidative reactions, including hydroxylations, cyclizations, and rearrangements, which are mediated by cytochrome P450 (CYP) enzymes.[7] This intricate series of modifications ultimately leads to the formation of the characteristic trilactone cage structure and the unique tert-butyl group of ginkgolides.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the core biosynthetic route leading to the ginkgolide scaffold.
Quantitative Data
Key Enzymes in Ginkgolide Biosynthesis
The conversion of primary metabolites into the complex ginkgolide structure is catalyzed by a series of specialized enzymes. The critical enzymes cloned from G. biloba and their respective functions are summarized below.[6]
| Enzyme Abbreviation | Full Name | Function in Biosynthesis Pathway |
| DXS | 1-Deoxy-D-xylulose 5-phosphate Synthase | Catalyzes the first committed step of the MEP pathway. |
| DXR | 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase | Second enzyme in the MEP pathway, converting DXP to MEP. |
| HDS | 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate Synthase | Sixth enzyme of the MEP pathway. |
| HDR | 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate Reductase | Terminal enzyme in the MEP pathway, producing IPP and DMAPP. |
| GGPPS | Geranylgeranyl Pyrophosphate Synthase | Synthesizes the C20 precursor GGPP from IPP and DMAPP. |
| LPS | Levopimaradiene Synthase | Performs the first cyclization of GGPP to form the diterpene scaffold. |
| CYP450s | Cytochrome P450 Monooxygenases | Catalyze subsequent oxidative modifications to form ginkgolides. |
Ginkgolide B Content in Plant Tissues
The concentration of ginkgolide B varies significantly between different tissues of the Ginkgo biloba tree, reflecting the spatial separation of its synthesis and storage. The highest expression of key biosynthetic genes is found in the roots, which correlates with the synthesis sites.[3]
| Plant Tissue | Ginkgolide B Content (µg/g Dry Weight) | Role in Origin |
| Fibrous Root | 118.89 ± 12.11 | Biosynthesis Site |
| Main Root Periderm (R1) | 65.57 ± 5.67 | Biosynthesis Site |
| Main Root Cortex/Phloem (R2) | 18.67 ± 1.98 | Transport |
| Main Root Xylem (R3) | 1.34 ± 0.14 | Structural |
| Old Stem Cortex/Phloem (S2) | 12.01 ± 1.03 | Transport |
| Leaf | 205.11 ± 18.97 | Storage Site |
| Data adapted from Lu et al. (2017) combining metabolic profiling and gene expression analysis.[3][5][8] |
Experimental Protocols
Protocol for Extraction and Isolation of Ginkgolide B
This protocol outlines a common method for extracting and purifying ginkgolide B from dried Ginkgo biloba leaves for laboratory-scale preparations.[9]
-
Extraction:
-
Macerate dried and powdered ginkgo leaves with 70% ethanol (1:10 w/v) at room temperature.
-
Perform the extraction three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.
-
-
Macroporous Resin Chromatography:
-
Dilute the aqueous concentrate with water to a final crude drug concentration of approximately 0.1 g/mL.
-
Load the diluted extract onto an HPD-450 macroporous resin column.
-
Wash the column with 20% ethanol to elute impurities.
-
Elute the ginkgolide fraction with 80% ethanol.
-
-
Crystallization and Recrystallization:
-
Collect the 80% ethanol eluate and concentrate it to a thick paste.
-
Induce crystallization of the crude ginkgolide B from the concentrate.
-
Collect the crude crystals and perform recrystallization using isopropanol to obtain ginkgolide B with a purity often exceeding 95%.[9]
-
Protocol for HPLC Quantification of Ginkgolide B
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of ginkgolide B in extracts.[10][11]
-
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 33:67 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at 220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using certified ginkgolide B reference standards of known concentrations.
-
Calculate the concentration of ginkgolide B in the sample by comparing its peak area to the calibration curve.
-
Protocol for Gene Expression Analysis by RT-qPCR
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of genes involved in the ginkgolide biosynthetic pathway, such as LPS and DXS2, in different plant tissues.[3][12]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from fresh Ginkgo biloba tissues (e.g., roots, leaves) using a suitable plant RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., GbLPS), and the synthesized cDNA template.
-
Use a housekeeping gene, such as Gb18S, as an internal control for normalization.[12]
-
Perform the reaction in a real-time PCR thermal cycler with a typical program: initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.
-
-
Data Analysis:
-
Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.[12]
-
Compare the expression levels in different tissues (e.g., root vs. leaf) to determine the primary sites of gene activity.
-
Mechanism of Action: PAF Receptor Antagonism
Ginkgolide B exerts its primary pharmacological effects by acting as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PAF, activates multiple intracellular signaling cascades.[1][13]
Activation of the PAF receptor typically involves coupling to Gq and Gi proteins, leading to:
-
Gq Pathway: Activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[13]
-
Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
These signaling events trigger a range of physiological responses, including platelet aggregation, inflammation, and bronchoconstriction.[14] Ginkgolide B competitively binds to the PAF receptor, preventing PAF from docking and thereby inhibiting these downstream signaling pathways.
Visualization of Signaling and Experimental Workflow
References
- 1. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Ginkgolide B: A Comprehensive Technical Guide on its Discovery, Chemistry, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide B, a structurally complex diterpenoid trilactone isolated from the ancient Ginkgo biloba tree, has garnered significant scientific interest due to its potent and selective antagonism of the platelet-activating factor (PAF) receptor. This technical guide provides an in-depth exploration of the discovery and history of ginkgolide B, from its initial isolation to its intricate total synthesis. Detailed experimental protocols for its extraction, purification, and chemical synthesis are presented, alongside a thorough analysis of the spectroscopic data that were pivotal in its structural elucidation. Furthermore, this document delineates the key signaling pathways modulated by ginkgolide B, with a primary focus on its interaction with the PAF receptor and its downstream consequences. The guide also explores its influence on other critical cellular pathways, including those involving LOX-1, NADPH oxidase, SIRT1, and PCSK9. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the multifaceted nature of ginkgolide B.
Discovery and History
The journey of ginkgolide B from a constituent of traditional Chinese medicine to a well-characterized pharmacological agent is a testament to decades of scientific endeavor. The Ginkgo biloba tree, often referred to as a "living fossil," has been used for centuries in traditional medicine, but the specific bioactive compounds remained elusive until the 20th century.
The initial isolation of ginkgolides was accomplished in 1932 by the Japanese chemist Furukawa.[1] However, the incredibly complex and unique cage-like structure of these molecules presented a significant challenge to the analytical techniques of the time. It was not until 1967 that the definitive structure of ginkgolide B was elucidated by Nakanishi and his research group, a landmark achievement in natural product chemistry.[1] This was made possible through a combination of meticulous chemical degradation studies and the application of advanced spectroscopic techniques.
The biological significance of ginkgolide B was unveiled with the discovery of its potent and selective antagonism of the platelet-activating factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The discovery of a natural antagonist in ginkgolide B opened up new avenues for therapeutic intervention in PAF-mediated diseases.
A pivotal moment in the history of ginkgolide B was its total synthesis by E.J. Corey and his team in 1988.[2][3] This monumental work in synthetic organic chemistry not only confirmed the complex structure proposed by Nakanishi but also provided a route to produce ginkgolide B and its analogs for further pharmacological investigation. Corey was awarded the Nobel Prize in Chemistry in 1990, in part for his contributions to the art of organic synthesis, with the synthesis of ginkgolide B being a prime example of his strategic genius.[4]
Physicochemical Properties and Structure
Ginkgolide B is a diterpenoid trilactone characterized by a rigid and highly oxygenated cage structure. It possesses a unique spiro[5][5]-nonane carbocyclic ring system, a tetrahydrofuran ring, and a distinctive tert-butyl group.[6]
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₁₀ |
| Molecular Weight | 424.40 g/mol |
| IUPAC Name | (1R,3S,3aS,4R,6aR,7aR,8R,10aS)-3-tert-butyl-4-hydroxy-1-(1-hydroxyethyl)-7a-methyl-hexahydro-1H,7H-3a,8,10-trioxa-1,5-epoxycyclopenta[a]cyclopropa[e]azulene-2,6,9-trione |
| CAS Number | 15291-77-7 |
Experimental Protocols
Isolation of Ginkgolide B from Ginkgo biloba
Several methods have been developed for the extraction and purification of ginkgolide B from the leaves of Ginkgo biloba. The following protocol is a composite of established techniques.
Protocol:
-
Extraction:
-
Dried and powdered Ginkgo biloba leaves are extracted with 70% ethanol three times.
-
The ethanol is removed from the combined extracts by concentration under reduced pressure.
-
The resulting aqueous solution is diluted with water to a crude drug density of 0.1 g/mL.[5]
-
-
Macroporous Resin Chromatography:
-
The aqueous extract is loaded onto an HPD-450 macroporous resin column.
-
Impurities are eluted with 20% ethanol.
-
Ginkgolide B and other ginkgolides are then eluted with 80% ethanol.[5]
-
-
Crystallization and Recrystallization:
-
The 80% ethanol eluate is concentrated to induce crystallization.
-
The crude crystals are collected and recrystallized from isopropanol to yield ginkgolide B with a purity of up to 95%.[5]
-
Alternative Protocol: Liquid-Liquid Extraction
-
Extraction:
-
A crude Ginkgo biloba extract is prepared using a solvent refluxing extractor.
-
The extract is then dissolved in de-ionized water.[7]
-
-
Liquid-Liquid Extraction:
-
The aqueous solution is subjected to liquid-liquid extraction with ethyl acetate.
-
This method can yield a purity of 13.5-18.0% for total terpene trilactones with a yield of over 99%.[7]
-
Total Synthesis of (±)-Ginkgolide B (E.J. Corey, 1988)
The total synthesis of ginkgolide B by E.J. Corey's group is a landmark in organic synthesis. A detailed step-by-step experimental protocol is extensive and can be found in the original publications.[2][3] Below is a high-level overview of the synthetic strategy.
Retrosynthetic Analysis: The synthesis employed a convergent strategy, building complex intermediates that were later joined. The key steps involved the stereocontrolled construction of the intricate cage structure and the installation of the numerous stereocenters.
Key Synthetic Steps:
-
Diels-Alder Reaction: Formation of a key bicyclic intermediate.
-
Photochemical Wolff Rearrangement: A crucial ring contraction step.
-
Intramolecular Aldol Condensation: Formation of one of the five-membered rings.
-
Lactonization: Stepwise formation of the three lactone rings.
A schematic of the synthesis is provided below. For detailed reagents, conditions, and yields for each step, please refer to the primary literature.[2][3]
Structure Elucidation (Nakanishi, 1967)
The determination of the complex structure of ginkgolide B was a significant achievement that relied on a combination of chemical degradation and spectroscopic analysis.[1]
Key Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Revealed the presence of hydroxyl (-OH) and lactone carbonyl (C=O) functional groups.
-
Mass Spectrometry (MS): Provided the molecular weight and fragmentation patterns that gave clues about the connectivity of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum, though complex, provided information about the number and chemical environment of the different types of protons. Key signals included those for the tert-butyl group, methyl group, and various methine protons on the cage structure.[8]
-
¹³C NMR: The carbon NMR spectrum was crucial in determining the number of carbon atoms and their hybridization (sp³, sp²), confirming the presence of the lactone carbonyls and the quaternary carbons of the cage.
-
2D NMR (COSY, HMQC, HMBC): These techniques were instrumental in establishing the connectivity between protons and carbons, allowing for the piecing together of the intricate molecular framework.
-
| ¹H NMR Data (in DMSO-d₆) | |
| Proton | Chemical Shift (ppm) |
| H-1 | 5.94 |
| H-2 | 4.96 |
| H-5 | 4.41 |
| H-6 | 5.61 |
| H-7 | 4.01 |
| H-9 | 5.30 |
| H-11 | 2.13 |
| H-12 | 6.16 |
| H-14 | 2.87 |
| Me-18 | 1.00 |
| t-Bu | 0.95 |
Note: This is a partial list of ¹H NMR assignments. For a complete analysis, refer to specialized spectroscopic literature.[8]
Biological Activity and Signaling Pathways
The primary and most well-characterized biological activity of ginkgolide B is its potent and selective antagonism of the platelet-activating factor (PAF) receptor.[1]
Quantitative Data on Biological Activity
| Target | Assay | Species | Value | Reference |
| PAF Receptor | Platelet Aggregation Inhibition (IC₅₀) | Rabbit | 3.6 µM | [9] |
| PAF Receptor | Receptor Binding (Kᵢ) | Human | 110 nM (for 7α-chloro ginkgolide B derivative) | |
| Glycine Receptor | Electrophysiology (IC₅₀) | Rat | 270 nM |
Signaling Pathways
Ginkgolide B acts as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). By blocking the binding of PAF, ginkgolide B inhibits the downstream signaling cascades that are responsible for the diverse effects of PAF.
Caption: PAF Receptor Signaling Pathway and its Antagonism by Ginkgolide B.
Recent research has revealed that ginkgolide B's biological effects extend beyond PAFR antagonism, implicating its interaction with several other key signaling pathways involved in inflammation, oxidative stress, and lipid metabolism.
Caption: Modulation of LOX-1/NADPH Oxidase, SIRT1, and PCSK9 Pathways by Ginkgolide B.
Ginkgolide B has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is critically involved in cellular growth, differentiation, and fibrosis.
Caption: TGF-β Signaling Pathway and its Modulation by Ginkgolide B.
Experimental Workflow: Platelet Aggregation Assay
The following diagram illustrates a typical workflow for assessing the effect of ginkgolide B on platelet aggregation.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Conclusion
Ginkgolide B stands as a remarkable natural product, both in its structural complexity and its diverse biological activities. Its journey from a component of an ancient herbal remedy to a molecule of intense scientific scrutiny highlights the power of natural product chemistry in drug discovery. As a potent PAF receptor antagonist, ginkgolide B holds significant therapeutic potential for a range of inflammatory and thrombotic disorders. Furthermore, emerging research into its modulation of other key signaling pathways, including those involved in oxidative stress and lipid metabolism, continues to expand its potential applications. This technical guide provides a comprehensive overview of the foundational knowledge surrounding ginkgolide B, serving as a valuable resource for researchers and drug development professionals seeking to further unravel its therapeutic promise.
References
- 1. Ginkgolide B ameliorates oxidized low-density lipoprotein-induced endothelial dysfunction via modulating Lectin-like ox-LDL-receptor-1 and NADPH oxidase 4 expression and inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Total Synthesis of (±)-Ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 7. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Biosynthesis of Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B, a potent antagonist of the platelet-activating factor receptor, is a terpene trilactone unique to the ancient gymnosperm, Ginkgo biloba. Its complex hexacyclic structure, featuring a distinctive tert-butyl group, has long captivated chemists and biologists alike. Understanding the intricate biosynthetic pathway of ginkgolide B is paramount for developing metabolic engineering strategies to enhance its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the ginkgolide B biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. It also includes detailed experimental protocols and quantitative data to aid researchers in this field.
The Biosynthetic Pathway of Ginkgolide B
The biosynthesis of ginkgolide B is a complex process that originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[1][2][3][4]. While the mevalonate (MVA) pathway also produces these precursors in the cytosol, labeling studies have indicated that the MEP pathway is the primary source for ginkgolide biosynthesis[2][4]. The pathway can be broadly divided into three major stages: the formation of the diterpene backbone, a series of complex oxidative modifications and rearrangements by cytochrome P450 monooxygenases, and the final lactonization steps.
I. Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)
The initial steps of the pathway involve the sequential condensation of IPP and DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This process is catalyzed by a series of prenyltransferases.
-
IPP and DMAPP Synthesis (MEP Pathway): The MEP pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of IPP and DMAPP[1][2].
-
GGPP Synthesis: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to yield GGPP, the universal precursor for all diterpenoids, including the ginkgolides[1][5][6].
II. Cyclization and the Committed Step
The first committed step in ginkgolide biosynthesis is the cyclization of the linear GGPP molecule into a complex tricyclic diterpene.
-
Levopimaradiene Formation: Levopimaradiene synthase (LPS), a key enzyme in the pathway, catalyzes the intricate cyclization of GGPP to form levopimaradiene. This reaction establishes the fundamental carbon skeleton of the ginkgolides[5][6].
III. The Role of Cytochrome P450 Monooxygenases
Following the formation of levopimaradiene, a series of complex oxidative reactions, primarily catalyzed by a cluster of multifunctional cytochrome P450 monooxygenases (CYPs), dramatically transforms the hydrocarbon backbone. These enzymes are responsible for the introduction of oxygen atoms, ring cleavage, and skeletal rearrangements that are characteristic of the ginkgolide structure.
Recent research has identified a biosynthetic gene cluster on chromosome 5 of Ginkgo biloba that encodes for levopimaradiene synthase (GbLPS) and five unique cytochrome P450s (CYPs) that initiate the intricate oxidative cascade[5][7]. These CYPs, belonging to families not typically found in angiosperms, are responsible for generating the signature tert-butyl group and one of the lactone rings[5][7]. The proposed initial steps involve the conversion of levopimaradiene to ginkgosinic acid A through the action of these CYPs, which includes a remarkable scarless C-C bond cleavage and a carbon skeleton rearrangement (NIH shift)[5]. The exact sequence of these reactions and the specific intermediates are still under active investigation.
IV. Late-Stage Modifications and Lactonization
The final stages of ginkgolide B biosynthesis are believed to involve further hydroxylations and the formation of the characteristic trilactone structure. The precise enzymatic machinery responsible for these late-stage modifications remains to be fully elucidated.
Regulation of Ginkgolide B Biosynthesis
The biosynthesis of ginkgolide B is tightly regulated by a complex interplay of genetic and environmental factors. The primary site of ginkgolide biosynthesis is the roots of the Ginkgo biloba tree, from where they are transported to the leaves for storage[4][8].
-
Transcriptional Regulation: A key transcriptional regulator, GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS), has been identified as a central hub in controlling ginkgolide production. GbEAG is highly expressed in the roots and positively regulates the expression of key biosynthetic genes, including ISOPENTENYL DIPHOSPHATE ISOMERASE (GbIDI) and CYTOCHROME P450 7005C3 (GbCYP7005C3)[5][9].
-
Hormonal and Light Signaling: The activity of GbEAG is modulated by both jasmonate (JA) and light signaling pathways. The JA signaling repressor GbJAZ3 interacts with GbEAG, and this interaction is relieved in the presence of JA, leading to the activation of ginkgolide biosynthesis. Furthermore, the light-responsive transcription factor GbHY5 can bind to the promoter of GbEAG, indicating a coordinated regulation by both light and hormonal cues to optimize ginkgolide production[5][9]. Elicitors such as methyl jasmonate have been shown to significantly enhance the accumulation of ginkgolides[2].
Quantitative Data
The following table summarizes the relative expression levels of key genes involved in ginkgolide biosynthesis in various tissues of Ginkgo biloba, as determined by RT-qPCR. The data is presented as relative expression normalized to a reference gene.
| Gene | Fibrous Root | Main Root Periderm | Main Root Cortex & Phloem | Main Root Xylem | Old Stem Periderm | Old Stem Cortex & Phloem | Old Stem Xylem | Leaf |
| LPS | High | High | Moderate | Low | Low | Low | Low | Very Low |
| DXS2 | High | High | Moderate | Low | Low | Low | Low | Low |
| GGPPS | High | High | Moderate | Low | Low | Low | Low | Moderate |
| DXR2 | High | High | Moderate | Low | Low | Low | Low | Moderate |
| IDS2 | High | High | Moderate | Low | Low | Low | Low | Moderate |
Data adapted from --INVALID-LINK--. The original study should be consulted for absolute quantification and statistical analysis.
Experimental Protocols
I. Quantification of Ginkgolide B by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of ginkgolide B in Ginkgo biloba extracts.
Materials:
-
Ginkgo biloba plant material (e.g., dried leaves or roots)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Ginkgolide B standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Extraction:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh approximately 1 g of the powdered material.
-
Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (e.g., 5 mL).
-
-
Sample Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the re-dissolved extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the ginkgolides with methanol.
-
Evaporate the eluate to dryness and re-dissolve in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically used. For example, a linear gradient from 20% to 80% methanol over 30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at 220 nm or Mass Spectrometric detection for higher selectivity and sensitivity.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of ginkgolide B of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of ginkgolide B in the sample by interpolating its peak area on the calibration curve.
-
II. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for analyzing the expression of key genes in the ginkgolide B biosynthesis pathway.
Materials:
-
Ginkgo biloba tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
RNA extraction kit (plant-specific)
-
DNase I
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse) for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Immediately freeze the collected plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
Primer Design:
-
Design gene-specific primers for the target genes (e.g., GbLPS, GbDXS, GbGGPPS) and a suitable reference gene (e.g., actin or ubiquitin). Primers should be 18-24 nucleotides in length with a GC content of 40-60% and a melting temperature (Tm) of 55-65 °C.
-
-
RT-qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Visualizations
Ginkgolide B Biosynthesis Pathway
References
- 1. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis [ideas.repec.org]
- 2. tandfonline.com [tandfonline.com]
- 3. a-hplc-ms-method-for-quantitative-analysis-of-9-components-in-ginkgo-biloba-leaf-concentrate-based-on-the-analytical-quality-by-design - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
ginkgolide B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide B, a unique and complex diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, stands as a molecule of significant interest in the scientific and medical communities.[1] Its intricate hexacyclic cage-like structure, containing a spiro[2][2]-nonane system, three lactone rings, and a tetrahydrofuran ring, underpins its diverse pharmacological activities.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Ginkgolide B. It details experimental protocols for its isolation, characterization, and evaluation, and visualizes its modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of Ginkgolide B as a potential therapeutic agent.
Chemical Structure and Physicochemical Properties
Ginkgolide B is a highly oxidized diterpenoid with a 20-carbon skeleton.[1] Its rigid and complex structure is responsible for its specific biological activities.
Table 1: Physicochemical Properties of Ginkgolide B
| Property | Value | References |
| Molecular Formula | C₂₀H₂₄O₁₀ | [2][5][6][7] |
| Molecular Weight | 424.4 g/mol | [2][5][6][7] |
| Appearance | White crystalline solid | [5] |
| Melting Point | ~280-300 °C (decomposes) | [2][8][9] |
| Optical Rotation [α]D | -52.6° to -63° (c=1 in ethanol or dioxane) | [2][3][9] |
| Solubility | Soluble in DMSO (up to 60 mg/mL), DMF (~25 mg/mL), ethanol (~10.6 mg/mL), acetone, ethyl acetate, and methanol. Sparingly soluble in water. | [5][10][8][9] |
| UV max (in ethanol) | 219 nm | [5][9] |
| LogP (octanol/water) | 1.72 | [9][11] |
Table 2: Spectroscopic Data of Ginkgolide B
| Spectroscopic Technique | Key Features and Observations | References |
| ¹H NMR | Complex spectrum with characteristic signals for the tert-butyl group and protons on the cage-like structure. Detailed assignments are available in the literature. | [12][13][14] |
| ¹³C NMR | Shows 20 distinct carbon signals corresponding to the molecular formula, including signals for the three lactone carbonyls. | [12][13] |
| Mass Spectrometry (MS) | ESI-MS typically shows [M-H]⁻ at m/z 423. | [13] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the lactones, and C-O stretching vibrations. | [12][13] |
Experimental Protocols
Isolation and Purification of Ginkgolide B from Ginkgo biloba Leaves
A common method for the extraction and purification of Ginkgolide B involves the following steps:
-
Extraction: Dried and powdered Ginkgo biloba leaves are extracted with 70% ethanol multiple times. The combined extracts are then concentrated to remove the ethanol.[9]
-
Macroporous Resin Chromatography: The aqueous concentrate is loaded onto a macroporous resin column (e.g., HPD-450). Impurities are washed away with a low concentration of ethanol (e.g., 20%), and the ginkgolides are then eluted with a higher concentration of ethanol (e.g., 80%).[9]
-
Crystallization: The 80% ethanol eluate is concentrated, leading to the crystallization of crude ginkgolides.
-
Recrystallization: The crude crystals are recrystallized from a suitable solvent, such as isopropanol, to yield Ginkgolide B with a purity of up to 95%.[9]
-
Further Purification (Optional): For higher purity, techniques like preparative high-performance liquid chromatography (HPLC) can be employed.[15]
Characterization of Ginkgolide B
The identity and purity of isolated Ginkgolide B are confirmed using a combination of spectroscopic and chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis, typically with a C18 column and a mobile phase of methanol-water or acetonitrile-water, with UV detection at around 220 nm.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR are used to elucidate the detailed chemical structure and confirm its identity by comparing the spectra with established data.[12][13][14]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12][13]
Platelet-Activating Factor (PAF) Receptor Binding Assay
Ginkgolide B is a well-known antagonist of the Platelet-Activating Factor Receptor (PAFR). A typical radioligand binding assay to determine its affinity for PAFR involves:
-
Membrane Preparation: Membranes expressing PAFR are prepared from a suitable source, such as platelets or cells engineered to overexpress the receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled PAFR antagonist (e.g., [³H]-WEB 2086) in the presence of varying concentrations of Ginkgolide B.[17]
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of Ginkgolide B that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the inhibitory constant (Ki).
Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)
The neuroprotective effects of Ginkgolide B can be assessed using an in vitro model of ischemia-reperfusion injury:
-
Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.
-
Oxygen-Glucose Deprivation (OGD): The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specific duration to mimic ischemic conditions.
-
Reperfusion: The OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Treatment: Ginkgolide B is added to the culture medium at various concentrations before, during, or after the OGD period.
-
Assessment of Cell Viability and Apoptosis: Cell viability is measured using assays like the MTT assay.[18][19] Apoptosis can be quantified by methods such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide staining.[19]
Anti-inflammatory Assay (LPS-induced BV2 Microglial Cells)
The anti-inflammatory properties of Ginkgolide B can be investigated in a cellular model of neuroinflammation:
-
Cell Culture: BV2 microglial cells are cultured in appropriate media.
-
Induction of Inflammation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Ginkgolide B is added to the culture medium at different concentrations before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are measured using ELISA.[20][21] The production of nitric oxide (NO) is quantified using the Griess assay.[20][21]
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as iNOS and COX-2, in the cell lysates are determined by Western blotting.[20]
Biological Activities and Signaling Pathways
Ginkgolide B exhibits a wide range of biological activities, primarily attributed to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor.[22] Its effects extend to neuroprotection, anti-inflammation, and modulation of various cellular processes.
PI3K/Akt Signaling Pathway
Ginkgolide B has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and differentiation. This activation is implicated in its neuroprotective and pro-angiogenic effects. For instance, Ginkgolide B promotes the survival and differentiation of oligodendrocyte precursor cells and enhances the function of endothelial progenitor cells through the Akt/eNOS pathway.[1][8]
Caption: PI3K/Akt signaling pathway activated by Ginkgolide B.
MAPK/ERK Signaling Pathway
Ginkgolide B can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is involved in regulating cell proliferation, differentiation, and inflammation. In the context of asthma, Ginkgolide B has been shown to inhibit the ERK/MAPK pathway, leading to a reduction in airway inflammation.[23][24]
Caption: Inhibition of the MAPK/ERK pathway by Ginkgolide B.
AMPK Signaling Pathway
In the context of Alzheimer's disease models, Ginkgolide B has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway.[7] This activation helps protect astrocytes from Aβ-induced apoptosis by inhibiting endoplasmic reticulum stress and oxidative stress.
Caption: AMPK signaling pathway activation by Ginkgolide B.
Quantitative Biological Data
Table 3: In Vitro Biological Activities of Ginkgolide B
| Assay | Target/Cell Line | Effect | IC₅₀ / Concentration | References |
| PAF-induced Platelet Aggregation | Rabbit Platelets | Inhibition | 441.93 nM | [25] |
| PAF Receptor Binding | Cloned PAF Receptors | Antagonism (Ki) | 110 nM (for 7R-chloro derivative) | [17] |
| GABA Receptor Modulation | Recombinant human ρ₁ GABAC receptors | Antagonism | μM range | [11] |
| Cytotoxicity | MCF-7 Breast Cancer Cells | Induction of Apoptosis | 5-80 μM | [26] |
| Neuroprotection | Aβ₁₋₄₂-induced N2a cells | Increased cell viability | 20-200 μM | [18] |
| Anti-inflammatory | LPS-induced BV2 cells | Reduction of TNF-α, IL-1β, IL-6 | 10-40 μM | [20][21] |
Conclusion
Ginkgolide B is a multifaceted natural product with a well-defined chemical structure and a growing body of evidence supporting its diverse pharmacological effects. Its ability to antagonize the PAF receptor and modulate key signaling pathways such as PI3K/Akt, MAPK/ERK, and AMPK underscores its therapeutic potential in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and ischemic injuries. This technical guide provides a solid foundation of its chemical and biological properties, along with methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and to translate its promising preclinical findings into clinical applications.
References
- 1. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioprotective effect of Ginkgolide B on brain: the mediating role of DCC/MST1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgolide B-induced AMPK pathway activation protects astrocytes by regulating endoplasmic reticulum stress, oxidative stress and energy metabolism induced by Aβ1-42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. columbia.edu [columbia.edu]
- 18. Quantitative Proteomics Reveals Neuroprotective Mechanism of Ginkgolide B in Aβ1-42-induced N2a Neuroblastoma Cells [imrpress.com]
- 19. academy.miloa.eu [academy.miloa.eu]
- 20. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 23. A Novel Anti-Inflammatory Role for Ginkgolide B in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells [mdpi.com]
The Pharmacological Profile of Ginkgolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B, a structurally complex terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of ginkgolide B, with a focus on its mechanism of action, pharmacokinetics, and therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its molecular interactions.
Mechanism of Action: Potent and Selective PAF Receptor Antagonism
The primary and most well-characterized mechanism of action of ginkgolide B is its potent and selective antagonism of the platelet-activating factor receptor (PAFR).[1][3][4] PAF is a pro-inflammatory phospholipid mediator involved in a wide array of pathological processes, including platelet aggregation, inflammation, and neuronal damage.[1][5] By competitively inhibiting the binding of PAF to its receptor, ginkgolide B effectively mitigates these detrimental effects.[1]
Quantitative Data on PAF Receptor Inhibition
| Compound | Assay | IC50 / Ki | Reference |
| Ginkgolide B | PAF-induced platelet aggregation | IC50: 441.93 ± 37.89 nM | [6] |
| Ginkgolide B | PAF-induced chemotaxis of rat PMNs | IC50: 4.84 nM | [7] |
| Ginkgolide B | PAF-induced β-glucuronidase release in rat PMNs | IC50: 3.56 µM | [7] |
| 7α-chloro ginkgolide B | Cloned PAF receptor binding | Ki: 110 nM | [8] |
Signaling Pathway: PAF Receptor Antagonism
The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) activates downstream signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. These events trigger a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmitter release. Ginkgolide B acts as a competitive antagonist at the PAFR, blocking these downstream effects.
Pharmacokinetics
The pharmacokinetic profile of ginkgolide B has been investigated in both preclinical animal models and human clinical trials. These studies reveal moderate oral bioavailability that can be influenced by food and formulation.
Preclinical Pharmacokinetics in Beagle Dogs
Oral administration of ginkgolide B in beagle dogs has been extensively studied, with results indicating that formulation can significantly impact its absorption and exposure.
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg/L·h) | Absolute Bioavailability (%) | Reference |
| Conventional Tablet | 20 | 66.6 | - | 236.2 | 5.2 (fasted) | [9][10] |
| HME08 Capsule | 20 | 309.2 | - | 606.7 | - | [9] |
| LL06 Pellet | 20 | 192.4 | - | 419.1 | - | [9] |
| Ginkgolide Extracts | - | - | - | - | 17.0 (fed) | [10] |
Clinical Pharmacokinetics in Healthy Human Volunteers
Studies in healthy human subjects have provided valuable insights into the pharmacokinetic parameters of ginkgolide B following oral administration of Ginkgo biloba extracts.
| Dosage Regimen | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 80 mg once daily | ~2.3 | - | - | - | [11] |
| 40 mg twice daily | ~2.3 | - | - | 10.57 | [11][12] |
Therapeutic Effects
Ginkgolide B has demonstrated a wide range of therapeutic effects, primarily stemming from its anti-inflammatory and neuroprotective properties.
Neuroprotective Effects
Ginkgolide B exhibits significant neuroprotective activity in various models of neurological damage, particularly ischemic stroke.[13][14] Its mechanisms include reducing excitotoxicity, oxidative stress, and apoptosis.
| Model | Treatment | Outcome Measure | Result | Reference |
| Rat MCAO | Ginkgolide B | Infarct Volume | Significant reduction | [13] |
| Rat MCAO | Neurological Deficit Score | Significant improvement | [13] | |
| OGD/R in SH-SY5Y cells | Ginkgolide B | Cell Viability | Increased survival | [15] |
Ginkgolide B's neuroprotective effects are mediated through the modulation of several key signaling pathways. Notably, it has been shown to activate pro-survival pathways such as the Akt/Nrf2 and Wnt/β-catenin pathways, while inhibiting apoptotic cascades.
Anti-inflammatory Effects
Ginkgolide B demonstrates potent anti-inflammatory properties, largely by antagonizing the PAF receptor and inhibiting downstream inflammatory signaling cascades.[16][17] This has been observed in various in vitro and in vivo models of inflammation.
| Model | Treatment | Outcome Measure | Result | Reference |
| LPS-induced BV2 cells | Ginkgolide B | TNF-α, IL-1β, IL-6 release | Dose-dependent decrease | [17] |
| LPS-induced BV2 cells | NO production | Significantly reduced | [18] | |
| LPS-challenged mice | Ginkgolide B | Serum TNF-α, IL-6 levels | Significantly suppressed | [19][20] |
The anti-inflammatory effects of ginkgolide B are mediated by the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][22]
Experimental Protocols
PAF Receptor Binding Assay
Objective: To determine the binding affinity of ginkgolide B to the PAF receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the PAF receptor are prepared from a suitable cell line (e.g., CHO-K1 cells stably transfected with the human PAF receptor) or tissue homogenates.
-
Radioligand Binding: A constant concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086) is incubated with the membrane preparation in the presence of increasing concentrations of ginkgolide B.
-
Incubation: The mixture is incubated at room temperature for a specified time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of ginkgolide B that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[23]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective effects of ginkgolide B in a model of focal cerebral ischemia.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament suture with a rounded tip is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Drug Administration: Ginkgolide B or vehicle is administered at specified doses and time points (e.g., intraperitoneally or intravenously) before or after the onset of ischemia.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points after reperfusion.
-
Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[3][13]
Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To assess the anti-inflammatory effects of ginkgolide B in vitro and in vivo.
In Vitro Model (e.g., BV2 microglial cells):
-
Cell Culture: BV2 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of ginkgolide B for a specified time (e.g., 1 hour) followed by stimulation with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured by ELISA.
-
Nitric Oxide (NO) Measurement: NO production is assessed by measuring nitrite levels in the supernatant using the Griess reagent.
-
Gene and Protein Expression: The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins is analyzed by RT-qPCR and Western blotting, respectively.[16][17][18]
-
In Vivo Model (e.g., Mice):
-
Animal Grouping: Mice are randomly divided into control, LPS, and ginkgolide B treatment groups.
-
Drug Administration: Ginkgolide B or vehicle is administered (e.g., intraperitoneally) prior to LPS challenge.
-
LPS Challenge: Mice are challenged with an intraperitoneal injection of LPS.
-
Sample Collection: At a specified time after LPS injection, blood and tissues (e.g., brain, lung) are collected.
-
Analysis:
Conclusion
Ginkgolide B is a multifaceted natural compound with a well-defined pharmacological profile centered on its potent antagonism of the PAF receptor. This primary mechanism underlies its significant neuroprotective and anti-inflammatory effects, which are supported by a growing body of preclinical evidence. The pharmacokinetic properties of ginkgolide B have been characterized, providing a foundation for the development of optimized formulations to enhance its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this promising natural product. Further clinical investigation is warranted to fully elucidate the efficacy of ginkgolide B in various human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs [agris.fao.org]
- 3. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Effect of ginkgolide B on platelet-activating factor induced activation of rat polymorphonuclear leukocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics study of ginkgolide A, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 14. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of Ginkgolide B in focal cerebral ischemia through selective activation of prostaglandin E2 receptor EP4 and the downstream transactivation of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ginkgolide B alleviates the inflammatory response and attenuates ...: Ingenta Connect [ingentaconnect.com]
- 19. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. columbia.edu [columbia.edu]
A Technical Guide to the Natural Sources of Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the natural sources of ginkgolide B, a potent terpene lactone with significant therapeutic potential. It details the compound's distribution within its primary source, Ginkgo biloba, presents quantitative data on its concentration, outlines detailed experimental protocols for its extraction and analysis, and visualizes the core biosynthetic and experimental pathways.
Primary Natural Source: Ginkgo biloba L.
Ginkgolide B is a bioactive diterpenoid lactone found exclusively in the Ginkgo biloba tree, one of the oldest living tree species.[1][2] While the compound is present in various parts of the plant, its concentration varies significantly by tissue type, geographical location, and season.
-
Biosynthesis and Distribution: The biosynthesis of ginkgolides is believed to primarily occur in the roots of the Ginkgo biloba tree.[3][4] From the roots, these compounds are then transported to other parts of the plant, with the leaves serving as the principal site of accumulation and storage.[4] Consequently, the leaves are the most common source for commercial extraction.[5]
-
Other Sources: Ginkgolides are also present in the seeds of the ginkgo tree, with the highest total terpenoid content found within the embryo and endosperm.[6][7] However, leaves remain the preferred source for industrial production due to their abundance and high concentration of active compounds.
Quantitative Analysis of Ginkgolide B Content
The concentration of ginkgolide B in Ginkgo biloba leaves is not static. It is influenced by factors such as the specific tree, its age, and the time of year the leaves are harvested.
Data Presentation
Table 1: Seasonal and Inter-Individual Variation of Ginkgolide B in Ginkgo biloba Leaves
| Plant Source/Location | Harvest Time | Ginkgolide B Concentration (ppm or mg/g Dry Weight) | Reference |
| Dutch G. biloba Tree 1 | Late Summer / Early Autumn (Maximum) | < 3 ppm (< 0.003 mg/g) | [8] |
| Dutch G. biloba Tree 2 | Late Summer / Early Autumn (Maximum) | 68 ppm (0.068 mg/g) | [8] |
| Dutch G. biloba Tree 3 | Late Summer / Early Autumn (Maximum) | 204 ppm (0.204 mg/g) | [8] |
| G. biloba in India | June | 0.19% (1.9 mg/g) | [5] |
| G. biloba in Zhejiang, China | October (Peak) | Content increased from early season to a peak in October. Specific value for Ginkgolide B was lower than Ginkgolide A and C. | [9] |
Note: Concentrations can vary significantly. The data illustrates a general trend of peaking in late summer to autumn.
Experimental Protocols
The extraction, isolation, and quantification of ginkgolide B are critical for research and pharmaceutical development. The following sections describe common methodologies.
Extraction and Purification of Ginkgolide B
This protocol describes a common method for obtaining a purified ginkgolide B fraction from dried Ginkgo biloba leaves.
Objective: To extract and purify ginkgolide B from dried leaf material.
Methodology:
-
Initial Solvent Extraction:
-
Dried and powdered Ginkgo biloba leaves are extracted with an aqueous ethanol solution (e.g., 70% ethanol) multiple times to ensure exhaustive extraction.[10]
-
The combined extracts are then concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate is diluted with water to a specific crude drug density (e.g., 0.1 g/mL).[10]
-
-
Macroporous Resin Chromatography:
-
The diluted extract is loaded onto a pre-treated macroporous resin column (e.g., HPD-450, AB-8, or DA-201).[7][10]
-
Adsorption Parameters: The sample is loaded at a controlled flow rate (e.g., 2 bed volumes per hour) to ensure efficient binding of the target compounds.[11]
-
Impurity Elution: The column is first washed with a low-concentration ethanol solution (e.g., 20% ethanol) to elute polar impurities.[10]
-
Ginkgolide Elution: The fraction containing ginkgolides is then eluted from the resin using a higher concentration of ethanol (e.g., 80% ethanol).[10]
-
-
Crystallization and Recrystallization:
-
The 80% ethanol eluant is concentrated under vacuum until supersaturation is achieved, promoting crystallization.
-
The crude crystals are collected and then recrystallized using a suitable solvent, such as isopropanol, to achieve high purity (e.g., >95%).[10]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the quantitative analysis of ginkgolide B in an extract.
Objective: To determine the precise concentration of ginkgolide B in a purified extract.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column (ODS column) is typically employed for separation.[4][12]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of methanol and water is common. A typical composition is water-methanol (67:33 v/v).[4]
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.[4]
-
Detection: Ginkgolide B does not have a strong chromophore, but it can be detected at low wavelengths, typically 220 nm.[4]
-
Quantification: The concentration of ginkgolide B is determined by comparing the peak area in the sample chromatogram to a standard curve generated from certified reference standards of known concentrations.
Mandatory Visualizations
Biosynthetic Pathway of Ginkgolides
Caption: Biosynthesis of ginkgolides via the MEP pathway in Ginkgo biloba.
Experimental Workflow for Ginkgolide B Isolation
Caption: General workflow for the isolation and purification of ginkgolide B.
References
- 1. Seasonal Variation of Polyphenols and Pigments in Ginkgo (Ginkgo biloba L.) Leaves: Focus on 3',8″-Biflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgo Biloba - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concentration of Ginkgolides and Bilobalide in Ginkgo biloba Leaves in Relation to the Time of Year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive metabolites in of Ginkgo biloba leaves: variations by seasonal, meteorological and soil - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Enrichment and Purification of Total Ginkgo Flavonoid O-Glycosides from Ginkgo Biloba Extract with Macroporous Resin and Evaluation of Anti-Inflammation Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Ginkgolide B and the Platelet-Activating Factor Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions between ginkgolide B, a potent bioactive compound isolated from Ginkgo biloba, and the platelet-activating factor receptor (PAFR). Ginkgolide B is a well-documented antagonist of PAFR, a G-protein coupled receptor implicated in a myriad of inflammatory and thrombotic diseases. This document elucidates the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the study of PAFR-mediated pathologies and the development of novel therapeutics.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator that exerts its effects through the platelet-activating factor receptor (PAFR), a member of the G-protein coupled receptor superfamily.[1][2][3][4] The activation of PAFR triggers a cascade of intracellular signaling events, leading to diverse physiological and pathological responses, including platelet aggregation, inflammation, and allergic reactions.[1][4][5][6][7] Consequently, the development of PAFR antagonists has been a significant area of interest for therapeutic intervention in various diseases.
Ginkgolide B, a structurally unique terpene trilactone extracted from the leaves of the Ginkgo biloba tree, has been identified as a potent and specific antagonist of PAFR.[2][5][8][9] Among the various ginkgolides, ginkgolide B exhibits the most potent inhibitory effect on PAFR.[8] Its antagonistic properties have been demonstrated to mitigate PAF-induced cellular responses, positioning it as a promising candidate for the treatment of conditions such as asthma, ischemic injury, and thrombosis.[4][6][9][10] This guide provides a detailed overview of the interaction between ginkgolide B and PAFR, focusing on the quantitative aspects of this antagonism and the experimental methodologies used for its characterization.
Quantitative Data on Ginkgolide B and PAFR Interaction
The inhibitory potency of ginkgolide B on PAFR has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data from the literature, providing a comparative overview of its efficacy in different experimental settings.
Table 1: Inhibitory Potency of Ginkgolide B on PAF-Induced Platelet Aggregation
| Ginkgolide | Half-maximal Inhibitory Concentration (IC50) | Cell Type | Reference |
| Ginkgolide B | 2.5 µg/mL | Human Platelets | [7][11] |
| Ginkgolide A | 15.8 µg/mL | Human Platelets | [7][11] |
| Ginkgolide C | 29.8 µg/mL | Human Platelets | [7][11] |
| Ginkgolide J | 43.5 µg/mL | Human Platelets | [7][11] |
| Ginkgolide B | 442 nM | Rabbit Platelets | [12][13] |
| Ginkgolide B | 0.273 µmol/L | Not Specified | [1] |
| Ginkgolide B | 2.5 x 10⁻⁷ M | Not Specified | [4] |
| Ginkgolide A | 7.4 x 10⁻⁷ M | Not Specified | [4] |
| Ginkgolide C | 7.1 x 10⁻⁶ M | Not Specified | [4] |
| Ginkgolide J | 5.4 x 10⁻⁵ M | Not Specified | [4] |
Table 2: Binding Affinity and Inhibition Constants of Ginkgolide B for PAFR
| Parameter | Value | Cell/System | Reference |
| Ki | 1.3 +/- 0.5 x 10⁻⁶ M | Human Neutrophils | [14] |
| Kd (for degranulation) | 0.6 +/- 0.1 x 10⁻⁶ M | Human Neutrophils | [14] |
| Kd (for superoxide production) | 0.4 +/- 0.1 x 10⁻⁶ M | Human Neutrophils | [14] |
| Ki (7α-chloro ginkgolide B) | 110 nM | Cloned PAF Receptors | [15] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature for studying the interaction between ginkgolide B and PAFR.
PAF-Induced Platelet Aggregation Assay
This assay is fundamental for assessing the inhibitory effect of ginkgolide B on one of the primary physiological responses to PAF.
-
Objective: To determine the IC50 value of ginkgolide B for the inhibition of PAF-induced platelet aggregation.
-
Materials:
-
Freshly drawn human or rabbit blood.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP).
-
Platelet-activating factor (PAF).
-
Ginkgolide B.
-
Aggregometer.
-
-
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and leukocytes.
-
Carefully aspirate the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a specific volume of PRP into the aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission through the PRP.
-
Add a known concentration of ginkgolide B or vehicle control to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of ginkgolide B compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ginkgolide B concentration.
-
Determine the IC50 value, the concentration of ginkgolide B that causes 50% inhibition of PAF-induced platelet aggregation, from the dose-response curve.
-
-
Radioligand Binding Assay for PAFR
This assay directly measures the binding affinity of ginkgolide B to the PAFR.
-
Objective: To determine the inhibition constant (Ki) of ginkgolide B for the PAFR.
-
Materials:
-
Procedure:
-
Incubation:
-
In a reaction tube, combine the cell membranes, [³H]-PAF at a concentration below its Kd, and varying concentrations of ginkgolide B.
-
For total binding, omit ginkgolide B.
-
For non-specific binding, add a high concentration of unlabeled PAF.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This traps the membranes with bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ginkgolide B concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Signaling Pathways and Experimental Workflows
The interaction of ginkgolide B with PAFR leads to the modulation of several downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: PAFR signaling cascade and the inhibitory action of Ginkgolide B.
Ginkgolide B competitively antagonizes the binding of PAF to its receptor, thereby inhibiting the activation of downstream signaling pathways.[2] This includes the Gq-protein-mediated activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium release and activate protein kinase C (PKC), respectively, culminating in cellular responses such as platelet aggregation and inflammation.[2] Furthermore, ginkgolide B has been shown to suppress the phosphorylation of JAK2/STAT3 and p38 MAPK, indicating its broad inhibitory effects on PAF-mediated signaling.[1]
Caption: A typical experimental workflow to characterize Ginkgolide B's effect on PAFR.
Conclusion
Ginkgolide B is a potent and specific antagonist of the platelet-activating factor receptor. The quantitative data clearly demonstrate its inhibitory effects on both PAF binding and PAF-induced cellular responses, with ginkgolide B consistently showing the highest potency among the ginkgolides. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate this interaction further. The elucidation of the signaling pathways affected by ginkgolide B underscores its potential as a therapeutic agent for a range of inflammatory and thrombotic disorders. This comprehensive technical guide serves as a valuable resource for the scientific community, facilitating further research and development in this promising area of pharmacology.
References
- 1. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Do Ginkgolides Modulate Platelet-activating Factor? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Anti-Inflammatory Role for Ginkgolide B in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Ginkgolide B from Ginkgo biloba
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginkgolide B, a potent terpene trilactone found in the leaves of Ginkgo biloba, has garnered significant scientific interest due to its diverse pharmacological activities. Notably, it is a strong antagonist of the platelet-activating factor (PAF) receptor, suggesting therapeutic potential in conditions such as inflammation, neurodegenerative disorders, and cardiovascular diseases.[1][2] This document provides detailed protocols for the extraction and purification of ginkgolide B from Ginkgo biloba leaves, along with an overview of its biological significance.
Data Summary of Extraction and Purification Methods
The following tables summarize quantitative data from various studies on the extraction and purification of ginkgolide B, offering a comparative overview of different methodologies.
Table 1: Comparison of Different Extraction Methods for Ginkgolides
| Extraction Method | Solvent System | Key Parameters | Ginkgolide B Yield/Content | Reference |
| Conventional Solvent Extraction | 70% Ethanol | Reflux for 3 x 1.5h | Not specified directly for B, but part of total ginkgolides | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | 63% Ethanol with 1.8% Acetic Acid | 40 min, 45°C, 303 W | Total ginkgolides: 10.6 ± 0.57 mg/g | [4] |
| Ultrasound-Assisted Extraction (UAE) | Deep Eutectic Solvent (40% water) | 20 min, 45°C, 100 W | Total Terpene Lactones: 1.94 ± 0.03 mg/g | [4][5] |
| Microwave-Assisted Extraction (MAE) | 60% Aqueous Ethanol | 20 min, 120 W | Not specified for ginkgolide B, focused on phenolics | [6] |
| Supercritical Fluid Extraction (SFE) | CO₂ with 100% Ethanol co-solvent | 45°C, 25 MPa | 17.26 mg/g | [7][8] |
| Supercritical Fluid Extraction (SFE) | CO₂ with 9:1 Methanol:Ethanol co-solvent | 1 h, 45°C, 21 MPa | 0.98% content in extract | [7][8] |
| Hydrogen Peroxide Treatment & Extraction | 5% H₂O₂ followed by Ethyl Acetate | Boiling for 1h | Terpene trilactone content: 60-70% in extract | [4][9][10] |
Table 2: Purification Techniques and Achieved Purity of Ginkgolide B
| Purification Method | Details | Purity Achieved | Reference |
| Macroporous Resin Chromatography (HPD-450) & Recrystallization | Elution with 80% ethanol, recrystallization with isopropanol | 95% | [3] |
| Macroporous Resin, Column Chromatography & Recrystallization | Ethanol elution, ethyl acetate elution, recrystallization with ethanol and ethyl acetate | ≥ 98% | [11] |
| Recrystallization & Supercritical CO₂ Extraction | Multiple recrystallizations with absolute ethanol followed by SFE | ≥ 99% | [12] |
| Column Chromatography (Polyamide, Sephadex LH-20, Silica Gel) | Stepwise elution and rechromatography | ≥ 95% | [5] |
Experimental Protocols
Protocol 1: Ethanol Extraction followed by Macroporous Resin Chromatography and Recrystallization
This protocol is a robust method suitable for laboratory-scale production of high-purity ginkgolide B.
1. Extraction: a. Air-dry and powder the Ginkgo biloba leaves. b. Add 70% ethanol to the powdered leaves at a solid-to-liquid ratio of 1:10 (w/v). c. Heat the mixture to reflux for 2 hours. Repeat the extraction three times with fresh solvent. d. Combine the filtrates and concentrate under reduced pressure to remove ethanol, yielding a crude extract.
2. Macroporous Resin Column Chromatography: a. Dilute the crude extract with water to a concentration of approximately 0.1 g/mL of the original leaf material. b. Pack a column with HPD-450 macroporous resin and equilibrate with deionized water. c. Load the diluted extract onto the column. d. Wash the column with 20% ethanol to remove impurities. e. Elute the ginkgolide B fraction with 80% ethanol. f. Collect the eluate and concentrate it under reduced pressure to obtain a semi-purified extract.
3. Crystallization and Recrystallization: a. Dissolve the semi-purified extract in a minimal amount of isopropanol. b. Allow the solution to stand at a cool temperature to facilitate crystallization. c. Collect the crude crystals by filtration. d. Recrystallize the crude crystals from isopropanol to obtain ginkgolide B with a purity of approximately 95%.[3]
Protocol 2: Supercritical Fluid Extraction (SFE) for High-Yield Extraction
SFE is a green technology that offers high extraction efficiency and selectivity.
1. Sample Preparation: a. Dry and grind Ginkgo biloba leaves to a fine powder (e.g., 60 mesh).
2. Supercritical Fluid Extraction: a. Pack the powdered leaves into the extraction vessel of an SFE system. b. Set the extraction parameters:
- Pressure: 25 MPa
- Temperature: 45°C
- Co-solvent: 100% Ethanol c. Pump supercritical CO₂ and the co-solvent through the extraction vessel. d. Collect the extract from the separator. This method can yield a ginkgolide B content of up to 17.26 mg/g of dried leaves.[7][8]
3. Downstream Purification: a. The resulting extract can be further purified using methods described in Protocol 1 (crystallization) or by preparative HPLC for higher purity.
Visualizations
Ginkgolide B Extraction and Purification Workflow
Caption: Workflow for Ginkgolide B extraction and purification.
Signaling Pathway of Ginkgolide B in Neuroprotection
Ginkgolide B has been shown to exert neuroprotective effects, in part by activating the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis.[13]
Caption: PI3K/Akt/mTOR pathway activated by Ginkgolide B.
Conclusion
The protocols outlined in this document provide comprehensive guidance for the extraction and purification of ginkgolide B from Ginkgo biloba leaves. The choice of method will depend on the desired scale of production, available equipment, and required purity of the final product. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of ginkgolide B.
References
- 1. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 3. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient microwave assisted extraction of phenolic compounds and antioxidant potential of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. CN102887909B - Method for extracting and separating ginkgolide B from ginkgo leaves - Google Patents [patents.google.com]
- 12. Separation and purification method of ginkgolide A and B monomer - Eureka | Patsnap [eureka.patsnap.com]
- 13. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B is a structurally complex diterpenoid trilactone isolated from the leaves of the Ginkgo biloba tree.[1][2][3] It is a potent antagonist of the Platelet-Activating Factor (PAF) receptor, a G protein-coupled receptor involved in a variety of inflammatory and pathological processes.[4][5] Due to its significant biological activity, including neuroprotective and anti-inflammatory effects, ginkgolide B has garnered considerable interest from the scientific and medicinal communities.[4][6] The intricate molecular architecture of ginkgolide B, characterized by six rings, eleven stereogenic centers, a spiro[4.4]nonane core, three lactones, a tetrahydrofuran ring, and a unique tert-butyl group, presents a formidable challenge for chemical synthesis.[1][2][7]
This document provides a detailed overview of the landmark total synthesis of (±)-ginkgolide B as accomplished by E.J. Corey and coworkers, which marked a significant achievement in the field of organic synthesis.[8][9][10] The presented protocols are based on the methodologies described in their seminal publications.
Core Synthetic Strategy: A Retrosynthetic Analysis
The Corey synthesis of ginkgolide B is a landmark in organic chemistry, showcasing a brilliant strategic approach to a complex natural product. The retrosynthetic analysis reveals a convergent strategy, dissecting the molecule into more manageable precursors.
Figure 1. A simplified retrosynthetic analysis of Ginkgolide B based on Corey's approach.
Experimental Protocols: Key Synthetic Transformations
The following protocols detail key steps in the total synthesis of (±)-ginkgolide B.
1. Synthesis of the Enone Precursor
The synthesis begins with the construction of a key enone precursor, which serves as the foundation for the subsequent intramolecular photocycloaddition.
-
Reaction: Reaction of 1-morpholinocyclopentene with dimethoxyacetaldehyde.
-
Procedure: 1-morpholinocyclopentene is reacted with dimethoxyacetaldehyde in benzene at 23 °C for 18 hours. The resulting solution is then stirred with 6 N hydrochloric acid at 0 °C for 30 minutes. Following extractive isolation and distillation (145–146 °C at 15 Torr), the desired enone is obtained.[8][9]
-
Yield: 70%[8]
2. Intramolecular [2+2] Photocycloaddition
A pivotal step in the synthesis is the stereoselective intramolecular [2+2] photocycloaddition to construct the congested core of the molecule.[7]
-
Reaction: Photocycloaddition of the enone to form a tetracyclic intermediate.
-
Note: The specific conditions for the photocycloaddition are highly substrate-dependent and require careful optimization of solvent, temperature, and irradiation wavelength. The Corey synthesis utilized a double diastereoselective intramolecular [2+2] photocycloaddition.[7]
3. Formation of the Pentacyclic Intermediate
Subsequent transformations, including a regioselective cyclobutane fragmentation, lead to a key pentacyclic intermediate containing the A, B, D, E, and F rings.[7]
4. C-Ring Formation and Final Steps
The final stages of the synthesis involve the construction of the C-ring lactone and adjustments to the oxidation states of specific carbon atoms.
-
Vinyl Ether Formation: The acetal of the pentacyclic intermediate is exposed to pyridinium p-toluenesulfonate (PPTS) and pyridine in chlorobenzene at reflux to yield a vinyl ether.[7]
-
Yield: 83%[7]
-
-
Epoxidation: The allylic alcohol of the vinyl ether undergoes a Sharpless-directed epoxidation.[7]
-
C-Ring Cyclization: The resulting epoxide is treated with p-toluenesulfonic acid (p-TsOH) in dichloromethane to effect the final ring closure to form the C-ring lactone.[7]
-
Yield: 72% for the two steps (epoxidation and cyclization).[7]
-
-
Final Oxidation: The synthesis is completed by an epoxide opening with bromine and acetic acid, followed by an in situ oxidation to form the F-ring lactone.[7]
-
Yield: 52% from the precursor to the final F-ring lactone.[7]
-
Quantitative Data Summary
| Step | Key Reagents | Yield (%) | Reference(s) |
| Enone Synthesis | 1-morpholinocyclopentene, dimethoxyacetaldehyde, HCl | 70 | [8][9] |
| Vinyl Ether Formation | PPTS, pyridine | 83 | [7] |
| Epoxidation and C-Ring Cyclization | Sharpless epoxidation reagents, p-TsOH | 72 | [7] |
| F-Ring Lactone Formation and Oxidation | Bromine, acetic acid | 52 | [7] |
Signaling Pathway of Ginkgolide B
Ginkgolide B exerts its biological effects primarily through the antagonism of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator that, upon binding to its G protein-coupled receptor, activates multiple downstream signaling cascades.
Figure 2. Simplified signaling pathway of PAF and the antagonistic action of Ginkgolide B.
The total synthesis of ginkgolide B remains a significant benchmark in organic synthesis, demonstrating the power of strategic planning and the development of novel synthetic methodologies. The protocols outlined here, derived from the pioneering work of Corey and others, provide a foundational understanding for researchers engaged in the synthesis of complex natural products and the development of novel therapeutics targeting the PAF receptor. The overall synthesis is a lengthy and challenging endeavor, with the racemic synthesis by Corey requiring 32 steps with an overall yield of 0.31%.[2] More recent synthetic efforts continue to refine the approach to this remarkable molecule.[5][6]
References
- 1. Total synthesis of (±)-ginkgolide B | RTI [rti.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 5. The Barriault Synthesis of Ginkgolide C [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Total Synthesis of (±)-Ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models for Studying the Effects of Ginkgolide B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B (GB), a prominent terpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities. It is particularly recognized for its potent antagonism of the Platelet-Activating Factor (PAF) receptor, contributing to its neuroprotective, anti-inflammatory, and anti-cancer properties.[1] This document provides detailed application notes and protocols for various experimental models used to investigate the multifaceted effects of Ginkgolide B, intended to guide researchers in designing and executing relevant studies.
In Vitro Models
Neuroinflammation Model: Lipopolysaccharide (LPS)-Induced Microglia Activation
Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammatory processes. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators. The BV2 microglial cell line is a widely used in vitro model to study neuroinflammation.[2][3]
Application: This model is suitable for investigating the anti-inflammatory effects of Ginkgolide B on microglial activation and the subsequent production of inflammatory cytokines and other inflammatory molecules.[2][3]
Quantitative Data Summary:
| Cell Line | Parameter | Treatment | Effective Concentration/IC50 | Reference |
| BV2 | Inhibition of TNF-α, IL-1β, IL-6 secretion | LPS + Ginkgolide B | 30, 60, 120 µmol/l (dose-dependent) | [3] |
| BV2 | Inhibition of Nitric Oxide (NO) production | LPS + Ginkgolide B | 30, 60, 120 µmol/l (dose-dependent) | [3] |
Experimental Protocols:
-
Cell Culture and Treatment: BV2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS). To induce an inflammatory response, cells are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of varying concentrations of Ginkgolide B for a specified duration (e.g., 24 hours).[2][3]
-
Cell Viability Assay (CCK-8): To assess the cytotoxicity of Ginkgolide B, a Cell Counting Kit-8 (CCK-8) assay is performed.[4][5][6][7]
-
Seed BV2 cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of Ginkgolide B for the desired time.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.[2][8][9][10]
-
Western Blot Analysis: To investigate the effect of Ginkgolide B on signaling pathways, western blotting is performed to measure the expression and phosphorylation of key proteins like those in the NF-κB and MAPK pathways.[11][12][13]
Signaling Pathway:
Caption: Ginkgolide B inhibits LPS-induced neuroinflammation by suppressing the NF-κB signaling pathway.
Cancer Cell Models
Ginkgolide B has demonstrated anti-cancer properties in various cancer cell lines, including breast, pancreatic, and gastric cancer. These models are instrumental in studying its effects on cell proliferation, apoptosis, and invasion, as well as its potential to sensitize cancer cells to chemotherapy.[7][14]
Application: These models are used to evaluate the cytotoxic, anti-proliferative, and pro-apoptotic effects of Ginkgolide B on cancer cells and to elucidate the underlying molecular mechanisms.
Quantitative Data Summary:
| Cell Line | Cancer Type | Parameter | Treatment | IC50/Effect | Reference |
| Pancreatic Cancer Cells (BxPC-3, CAPAN-1) | Pancreatic | Gemcitabine IC50 | Gemcitabine + Ginkgolide B | Significantly downregulated in a dose-dependent manner | [14] |
| MCF-7 | Breast | Cell Viability | Ginkgolide B | Dose-dependent decrease (5 to 80 μM) | [15] |
| AGS, HGC-27 | Gastric | Cell Proliferation | Ginkgolide B | Significant dose- and time-dependent inhibition | [7] |
Experimental Protocols:
-
Cell Culture: Cancer cell lines are maintained in their respective recommended culture media.
-
Cell Viability Assay (MTT or CCK-8): To determine the effect of Ginkgolide B on cell viability and to calculate the IC50 value, MTT or CCK-8 assays are performed as described previously.[5]
-
Apoptosis Assays: Apoptosis can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and western blot analysis for apoptosis-related proteins like Bax, Bcl-2, and caspases.[7][14]
-
Cell Migration and Invasion Assays: The effect of Ginkgolide B on cancer cell motility can be evaluated using wound healing assays and Transwell invasion assays.[7]
-
Western Blot Analysis: To investigate the signaling pathways involved in the anti-cancer effects of Ginkgolide B, the expression and phosphorylation of proteins in pathways such as PI3K/Akt/mTOR are analyzed.[7][8]
Signaling Pathway:
Caption: Ginkgolide B induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.
In Vivo Models
Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used animal model of focal cerebral ischemia that mimics human stroke. This model is invaluable for evaluating the neuroprotective effects of therapeutic agents like Ginkgolide B.[5][16][17][18][19][20][21][22]
Application: This model allows for the assessment of Ginkgolide B's ability to reduce infarct volume, improve neurological deficits, and modulate post-ischemic inflammation and apoptosis.[16][23]
Quantitative Data Summary:
| Animal Model | Parameter | Treatment | Effective Dose | Reference |
| MCAO Rats | Reduction of cerebral infarction | Ginkgolide B (i.v.) | 10 mg/kg | [16] |
| MCAO Rats | Improvement in neurological function score | Ginkgolide B (i.v.) | 10 mg/kg | [16] |
| MCAO Mice | Reduction of infarction volume | Ginkgolide B (i.v.) | 10, 20, 40 mg/kg | [23] |
Experimental Protocol:
-
MCAO Surgery: Focal cerebral ischemia is induced by occluding the middle cerebral artery using an intraluminal filament. The duration of occlusion can be varied to produce transient or permanent ischemia.[19][22]
-
Drug Administration: Ginkgolide B is typically administered intravenously or intraperitoneally at various doses before or after the induction of ischemia.[5][16][23]
-
Neurological Deficit Scoring: Neurological function is assessed at different time points after MCAO using a standardized scoring system.[16]
-
Infarct Volume Measurement: Twenty-four to 72 hours post-MCAO, the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5]
-
Immunohistochemistry and Western Blotting: Brain tissues are analyzed for markers of apoptosis (e.g., TUNEL staining, Caspase-3), inflammation (e.g., Iba1 for microglia), and the expression of proteins in relevant signaling pathways.[23]
Experimental Workflow:
Caption: Workflow for studying Ginkgolide B's neuroprotective effects in an MCAO model.
Colitis-Associated Cancer (CAC) Model
Chronic inflammation is a major risk factor for the development of colorectal cancer. The azoxymethane (AOM)/dextran sulfate sodium (DSS) model in mice is a well-established model for studying colitis-associated cancer.
Application: This model is used to investigate the potential of Ginkgolide B to prevent or treat inflammation-driven cancer by targeting pathways like PAF signaling.[19]
Experimental Protocol:
-
Induction of CAC: Mice are typically administered a single intraperitoneal injection of AOM, followed by cycles of DSS in their drinking water to induce chronic colitis and subsequent tumor development.[19]
-
Ginkgolide B Treatment: Ginkgolide B can be administered throughout the AOM/DSS treatment period to assess its preventative effects.
-
Assessment of Colitis: Disease activity index (DAI), histological scoring of inflammation, and measurement of pro-inflammatory cytokines are used to evaluate the severity of colitis.[19]
-
Tumor Analysis: At the end of the study, colons are examined for tumor number and size. Tissues can be further analyzed for markers of angiogenesis (e.g., VEGF, MVD) and inflammation.[19]
Logical Relationship:
Caption: Ginkgolide B's role in a colitis-associated cancer model via PAF signaling inhibition.
Key Signaling Pathways Modulated by Ginkgolide B
Platelet-Activating Factor (PAF) Receptor Antagonism
Ginkgolide B is a well-characterized antagonist of the PAF receptor. PAF is a potent lipid mediator involved in a wide range of inflammatory and thrombotic processes. By blocking the PAF receptor, Ginkgolide B can inhibit platelet aggregation, reduce inflammation, and protect against ischemic injury.[1][6][16][19][24][25]
Caption: Mechanism of Ginkgolide B as a PAF receptor antagonist.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Ginkgolide B has been shown to modulate this pathway in various contexts, including cancer and neuroprotection.[7][8][9][26][27][28][29][30]
Caption: Ginkgolide B modulates the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. Ginkgolide B has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[3][4][14][16][23][24][31][32]
References
- 1. scbt.com [scbt.com]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toolsbiotech.com [toolsbiotech.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. ptglab.com [ptglab.com]
- 7. apexbt.com [apexbt.com]
- 8. Cytokine Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. h-h-c.com [h-h-c.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. A Novel Anti-Inflammatory Role for Ginkgolide B in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 17. Brain-targeted ginkgolide B-modified carbonized polymer dots for alleviating cerebral ischemia reperfusion injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 18. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of NF-κB activation is associated with anti-inflammatory and anti-apoptotic effects of Ginkgolide B in a mouse model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cardioprotection of Ginkgolide B on Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Regulation of A20-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Ginkgo biloba extract increases neurite outgrowth and activates the Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Cardioprotection of Ginkgolide B on Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Regulation of A20-NF-κB Pathway [frontiersin.org]
Application Notes and Protocols for the Isolation of Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for the isolation of ginkgolide B from Ginkgo biloba. The protocols detailed below are intended to guide researchers in the efficient extraction, purification, and crystallization of this pharmacologically significant terpenoid.
Introduction
Ginkgolide B is a unique diterpenoid trilactone found in the leaves of the Ginkgo biloba tree. It is a potent antagonist of the platelet-activating factor (PAF) receptor, giving it significant therapeutic potential for a variety of conditions, including cardiovascular and neurological disorders.[1][2] Its complex structure, however, presents challenges for its efficient isolation and purification. This document outlines several effective methods for obtaining high-purity ginkgolide B.
Overview of Isolation Techniques
The isolation of ginkgolide B typically involves a multi-step process beginning with extraction from dried Ginkgo biloba leaves, followed by various chromatographic purification steps, and concluding with crystallization. Common techniques employed include:
-
Solvent Extraction: Utilizing solvents like ethanol or methanol to extract a broad range of compounds, including ginkgolides, from the plant material.
-
Macroporous Resin Chromatography: An effective method for the initial enrichment of ginkgolides from the crude extract.
-
Silica Gel Column Chromatography: A standard technique for separating ginkgolides from other components based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of ginkgolide B to a high degree of purity.
-
Crystallization: The final step to obtain ginkgolide B in its pure, crystalline form.
Quantitative Data Summary
The efficiency of ginkgolide B isolation varies depending on the methodology employed. The following tables summarize quantitative data from various published methods to facilitate comparison.
Table 1: Purity and Yield of Ginkgolide B with Different Isolation Techniques
| Isolation Method | Starting Material | Purity Achieved | Yield | Reference |
| Ethanol Extraction, Macroporous Resin, Recrystallization | Ginkgo Leaves | 95% | Not Specified | [3] |
| Ethanol Extraction, Crystallization, Supercritical CO2 Extraction | Total Ginkgo Lactones (>97% purity) | ≥ 99% | ≥ 90% (based on monomer in starting material) | [4] |
| Ethanol Extraction, Macroporous Resin, Column Chromatography, Crystallization | Ginkgo Leaves | ≥ 98% | Not Specified | [1] |
| Preparative HPLC | Enriched Ginkgolide Fraction | > 95% | Not Specified | [5][6] |
Table 2: Key Parameters for Chromatographic Separation
| Chromatographic Method | Stationary Phase | Mobile Phase | Key Findings | Reference |
| Macroporous Resin Chromatography | HPD-450 Macroporous Resin | 20% Ethanol (elute impurities), 80% Ethanol (elute ginkgolide B) | Effective for initial enrichment of ginkgolide B.[3] | [3] |
| Medium-Pressure Liquid Chromatography | Silica impregnated with 6.5% NaOAc | Gradient: Petroleum ether-EtOAc to EtOAc-MeOH | Baseline separation of ginkgolides A, B, C, and J.[7] | [7] |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water or Methanol/Water gradients | High-resolution separation of individual ginkgolides.[5][6] | [5][6] |
| Column Chromatography | Silica Gel | Ethyl acetate/Petroleum ether | Separation of ginkgolides A and B.[8] | [8] |
Experimental Protocols
The following are detailed protocols for key experiments in the isolation of ginkgolide B.
Protocol 1: Extraction and Initial Purification using Macroporous Resin
This protocol is adapted from a method demonstrating a stable and easily operable process suitable for larger-scale production.[3]
1. Extraction: a. Take dried and powdered Ginkgo biloba leaves. b. Perform extraction three times with 70% ethanol. c. Combine the extracts and concentrate under reduced pressure to remove the ethanol. d. Dilute the concentrated extract with water to a crude drug density of 0.1 g/mL.
2. Macroporous Resin Chromatography: a. Load the diluted extract onto an HPD-450 macroporous resin column. b. Elute the column with 20% ethanol to remove impurities. c. Elute the target compounds, including ginkgolide B, with 80% ethanol.
3. Crystallization: a. Concentrate the 80% ethanol eluant under reduced pressure. b. Allow the concentrated solution to crystallize. c. Collect the crude crystals.
4. Recrystallization: a. Dissolve the crude crystals in isopropanol. b. Allow the solution to recrystallize to obtain ginkgolide B with a purity of approximately 95%.[3]
Protocol 2: High-Purity Isolation using Supercritical CO2 Extraction
This protocol describes a green and environmentally friendly technology for obtaining high-purity ginkgolide B.[4]
1. Initial Crystallization: a. Start with a mixture of total ginkgo lactones (e.g., >97% purity). b. Perform vacuum drying at 80-100°C. c. Crystallize the mixture 2-3 times with 10-30 times the volume of absolute ethanol to separate ginkgolide B. d. Combine the ginkgolide B fractions, filter, and dry. e. Recrystallize with absolute ethanol (using 20, 30, 50, and 50 times the solute amount in successive steps). This should yield monomeric ginkgolide B with a purity of ≥ 95%.
2. Supercritical CO2 Extraction: a. Subject the ≥ 95% pure ginkgolide B to supercritical CO2 extraction to remove trace impurities and solvents. b. Set the operating temperature to 65°C and the pressure to 12 MPa. c. Repeat the extraction once.
3. Final Drying: a. Perform vacuum drying of the final product at 60°C under a vacuum of 0.090 MPa for 48 hours. b. This process can yield ginkgolide B with a purity of ≥ 99%.[4]
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for ginkgolide B isolation and key signaling pathways it modulates.
Caption: General experimental workflow for the isolation of ginkgolide B.
Caption: Ginkgolide B as a Platelet-Activating Factor (PAF) receptor antagonist.
Caption: Neuroprotective signaling pathway of Ginkgolide B via Akt/CREB/Bcl-2.
Caption: Anti-inflammatory signaling pathways modulated by Ginkgolide B.
References
- 1. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide - Wikipedia [en.wikipedia.org]
- 3. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Anti-Inflammatory Role for Ginkgolide B in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 6. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 8. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ginkgolide B in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ginkgolide B (GB) is a potent bioactive terpene lactone isolated from the leaves of the Ginkgo biloba tree.[1] It is a well-characterized antagonist of the platelet-activating factor (PAF) receptor, contributing to its diverse pharmacological activities.[2][3][4] In cell culture studies, Ginkgolide B has demonstrated a wide range of effects, including neuroprotection, anti-inflammatory activity, and modulation of apoptosis and cell differentiation.[5] These properties make it a valuable tool for investigating cellular mechanisms and for preclinical drug development in areas such as neurodegenerative diseases, inflammatory disorders, and cancer.
These application notes provide a comprehensive overview of the use of Ginkgolide B in in vitro research, including its mechanism of action, key signaling pathways affected, and detailed protocols for common cell-based assays.
Mechanism of Action and Key Cellular Effects
Ginkgolide B primarily exerts its effects by acting as a specific and competitive antagonist of the platelet-activating factor receptor (PAFR).[2][3] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and neuronal signaling. By blocking the PAFR, Ginkgolide B can inhibit downstream signaling cascades initiated by PAF.
Beyond its role as a PAFR antagonist, Ginkgolide B has been shown to modulate several other cellular processes:
-
Neuroprotection: Ginkgolide B exhibits neuroprotective effects against various insults, including oxygen-glucose deprivation/reoxygenation (OGD/R) injury and amyloid-β (Aβ)-induced toxicity.[6][7] It can promote the proliferation and differentiation of neural stem cells and protect neurons from apoptosis.[8][9]
-
Anti-inflammatory Effects: Ginkgolide B has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types, including microglia and macrophages.[5][10] This is often mediated through the suppression of signaling pathways like NF-κB and MAPK.[5][11]
-
Anti-apoptotic and Pro-apoptotic Activities: The effect of Ginkgolide B on apoptosis is cell-type and context-dependent. It can protect neuronal and cardiac cells from apoptosis induced by oxidative stress or ischemia.[12][13] Conversely, in some cancer cell lines, such as MCF-7 breast cancer cells, it can induce apoptosis.[14]
-
Cell Differentiation: Ginkgolide B has been shown to promote the differentiation of various cell types, including preosteoblastic MC3T3-E1 cells and oligodendrocyte precursor cells.[9][15]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of Ginkgolide B in various cell culture models.
Table 1: Neuroprotective and Differentiative Effects of Ginkgolide B
| Cell Type | Ginkgolide B Concentration | Incubation Time | Key Effects | Reference |
| Neural Stem Cells | 20, 40, 60 mg/L | Not Specified | Promoted proliferation and differentiation into neurons and glial cells.[8] | [8] |
| Rat Cortical Neurons | 1 µM (pretreatment) | 3 hours (pretreatment) + 24 hours (with Aβ₁₋₄₂) | Protected against Aβ₁₋₄₂-induced loss of synaptophysin.[7] | [7] |
| Rat Cortical Neurons | 10 nM (ED₅₀) | Not Specified | Increased synaptophysin content in Aβ₁₋₄₂-treated neurons.[7] | [7] |
| Oligodendrocyte Precursor Cells | 0.1 - 100 µM | Not Specified | Promoted differentiation into oligodendrocytes.[9] | [9] |
Table 2: Anti-inflammatory Effects of Ginkgolide B
| Cell Type | Ginkgolide B Concentration | Incubation Time | Key Effects | Reference |
| LPS-activated BV2 microglia | Not Specified | Not Specified | Inhibited the expression of inflammatory factors.[5] | [5] |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | 10, 20, 50 µmol/L | Not Specified | Alleviated the mRNA levels of TNF-α, IL-1β, and IL-6.[10] | [10] |
| Hypoxia/Reoxygenation-treated Ventricular Myocytes | 1, 10, 100 µM | Not Specified | Reduced the levels of TNF-α, IL-1β, and IL-6.[16] | [16] |
Table 3: Effects of Ginkgolide B on Apoptosis
| Cell Type | Ginkgolide B Concentration | Incubation Time | Key Effects | Reference |
| MCF-7 Breast Cancer Cells | 5 - 80 µM | Not Specified | Dose-dependently decreased cell viability and increased apoptosis.[14] | [14] |
| H9c2 Cardiac Cells | Not Specified | Not Specified | Protected against hydrogen peroxide-induced cytotoxicity and apoptosis.[12] | [12] |
| Mouse Embryonic Stem Cells | 5 - 10 µM | Not Specified | Induced apoptosis via ROS generation and JNK activation.[14] | [14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 30 - 300 µM | 24 hours | Attenuated doxorubicin- or staurosporine-induced apoptosis.[17] | [17] |
Signaling Pathways Modulated by Ginkgolide B
Ginkgolide B influences a number of critical intracellular signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
Caption: Key signaling pathways modulated by Ginkgolide B.
Experimental Protocols
The following are generalized protocols for common assays used to study the effects of Ginkgolide B in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Cell Viability Assay (CCK-8 or MTS)
This protocol assesses the effect of Ginkgolide B on cell proliferation and cytotoxicity.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
Ginkgolide B stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Ginkgolide B in complete culture medium from the stock solution. Include a vehicle control (DMSO at the same concentration as the highest GB treatment).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Ginkgolide B or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: Workflow for a cell viability assay.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis and necrosis induced by Ginkgolide B.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
Ginkgolide B stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of Ginkgolide B or vehicle control for the specified time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to Ginkgolide B treatment.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
Ginkgolide B stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Ginkgolide B as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: General workflow for Western blot analysis.
4. Quantitative Real-Time PCR (qPCR)
This protocol measures changes in the mRNA expression of target genes following Ginkgolide B treatment.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
Ginkgolide B stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with Ginkgolide B as described for Western blotting.
-
Extract total RNA from the cells using an appropriate kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene.
-
Ginkgolide B is a versatile and potent compound for in vitro research, with well-documented effects on inflammation, neuronal survival, and apoptosis. The provided protocols and data summaries offer a starting point for researchers interested in exploring the cellular and molecular mechanisms of Ginkgolide B in various biological systems. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 3. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgolides protect against amyloid-β1–42-mediated synapse damage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolide B promotes the proliferation and differentiation of neural stem cells following cerebral ischemia/reperfusion injury, both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local Administration of Ginkgolide B Using a Hyaluronan-Based Hydrogel Improves Wound Healing in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Anti-Inflammatory Role for Ginkgolide B in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginkgolide B inhibits hydrogen peroxide-induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginkgolide B enhances the differentiation of preosteoblastic MC3T3-E1 cells through VEGF: Involvement of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardioprotection of Ginkgolide B on Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Regulation of A20-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
Application Notes and Protocols for Ginkgolide B Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B (GB), a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities.[1] It is a potent antagonist of the platelet-activating factor (PAF) receptor, which plays a crucial role in inflammatory and thrombotic processes.[1] Preclinical studies in various animal models have demonstrated the neuroprotective, anti-inflammatory, and cognitive-enhancing effects of ginkgolide B, making it a promising candidate for the development of novel therapeutics for neurological and inflammatory disorders.[2][3][4]
These application notes provide a comprehensive overview of the administration of ginkgolide B in animal models, summarizing key quantitative data and detailing experimental protocols for frequently used assays. The information is intended to guide researchers in designing and executing preclinical studies to further investigate the therapeutic potential of this natural compound.
Data Presentation: Quantitative Summary of Ginkgolide B Administration
The following tables summarize the administration parameters and key findings from various studies investigating the effects of ginkgolide B in different animal models.
Table 1: Neuroprotective Effects of Ginkgolide B in Rodent Models of Cerebral Ischemia
| Animal Model | Ginkgolide B Dose | Administration Route | Key Findings |
| Rat (MCAO) | Not specified | Post-ischemic treatment | Improved neurological function, reduced infarct size in basal ganglia and cerebral cortex, extenuated brain edema, and decreased blood-brain barrier permeability.[5] |
| Rat (MCAO) | Not specified | Treatment | Significantly decreased neuronal loss and apoptosis, and improved neurological behavior.[3][6] |
| Rat (Normoglycemic Ischemia) | 6 mg/kg/day for 7 days | Oral (p.o.) | Exerted neuroprotection as determined by infarct volume and neurological deficit scores.[7] |
| Rat (Hyperglycemic Ischemia) | 6 mg/kg/day for 7 days | Oral (p.o.) | Reduced reactive oxygen species and malondialdehyde levels.[7] |
Table 2: Anti-inflammatory Effects of Ginkgolide B
| Animal Model | Ginkgolide B Dose | Administration Route | Key Findings |
| Mouse (LPS-induced neuroinflammation) | Not specified | Not specified | Attenuated the activation of microglial cells in the hippocampal dentate gyrus and striatum; Reduced the inflammatory response in these brain regions.[2] |
| Mouse (OVA-induced asthma) | 40 mg/kg | Not specified (1 hour before OVA challenge) | Inhibited the increase of T-helper 2 cytokines (IL-5, IL-13) in bronchoalveolar lavage fluid (BALF); Significantly decreased eosinophil count in BALF; Substantially inhibited eosinophilia in lung tissue and mucus hyper-secretion.[8] |
Table 3: Effects of Ginkgolide B on Cognitive Function and Lifespan
| Animal Model | Ginkgolide B Dose | Administration Route | Key Findings |
| Rat (Vascular Dementia) | 1.0 mg/ml solution (1.0 ml daily for 14 days) | Intraperitoneal injection | Significantly improved learning and memory ability.[9] |
| Female Mice (Aging) | Not specified (continuous from 20 months of age) | Oral | Extended median survival and median lifespan.[10] |
| C57BL/6 Mice | 5 mg/kg | Intraperitoneal injection | Dose-dependently increased the amount of wakefulness and decreased non-rapid eye movement sleep.[11] |
Table 4: Pharmacokinetics of Ginkgolide B in Animal Models
| Animal Model | Dose(s) | Administration Route | Key Pharmacokinetic Parameters (Cmax, AUC) |
| Beagle Dogs | 0.68, 2.73, 10.92 mg/kg | Intravenous infusion | Cmax and AUC0-∞ increased with dose escalation; linear pharmacokinetics observed.[12] |
| Beagle Dogs | 0.62, 2.07, 10.35 mg/kg | Intravenous drips | Tmax: 0.444, 1, 1 h; Cmax: 0.764, 3.024, 11.013 mg/L; AUC(0-1): 1.007, 3.644, 16.646 mg x h/L.[13] |
| Rats | 0.75, 3.75, 14.0 mg/kg | Intravenous | Tmax: all (0.083 +/- 0) h; Cmax: (422.312 +/- 14.203), (1608.467 +/- 226.677), (1987.036 +/- 237.202) µg/L; AUC0-1: (533.833 +/- 114.943), (1786.029 +/- 137.066), (1943.44 +/- 415.892) µg x h/L.[14] |
| Beagle Dogs (Fasted vs. Fed) | Not specified | Oral | Fed dogs had significantly increased AUC and Cmax compared to fasted dogs. Absolute bioavailability of GB was 5.2% in fasted dogs and increased to 17.0% in fed dogs.[15] |
| Beagle Dogs (Different oral formulations) | 20 mg/kg | Oral | Cmax (µg/L): 66.6 (conventional tablet), 192.4 (pellet), 309.2 (hot-melt extrusion). AUC (µg/L·h): 236.2 (conventional tablet), 419.1 (pellet), 606.7 (hot-melt extrusion).[16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the application notes are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal suture, a widely used model that mimics human ischemic stroke.[13]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, pentobarbital sodium)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Micro-surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament with a rounded tip (tip diameter appropriate for rat MCA)
-
Sutures (e.g., 4-0 silk)
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.[7]
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 18-20 mm from the carotid bifurcation).[7] A significant drop in cerebral blood flow (>70-80%) as monitored by laser Doppler flowmetry confirms successful occlusion.
-
Secure the filament in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover from anesthesia. Provide post-operative care, including analgesia and hydration.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol outlines the induction of systemic inflammation leading to neuroinflammation by intraperitoneal injection of LPS.[15]
Materials:
-
C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4 or 055:B5)
-
Sterile, pyrogen-free saline
-
Syringes and needles (27-30 gauge)
Procedure:
-
Prepare a stock solution of LPS in sterile saline. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).
-
Weigh each mouse to determine the exact volume of LPS solution to inject.
-
Administer LPS via intraperitoneal (i.p.) injection. Doses can range from 0.25 mg/kg to 5 mg/kg depending on the desired severity and duration of the inflammatory response.[15][18] A single high-dose injection can induce both acute and chronic neuroinflammation.[18]
-
House the animals under standard conditions and monitor for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake).
-
At the desired time points post-injection (e.g., 4 hours, 24 hours, 7 days), euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation) via methods such as Western blot, immunohistochemistry, or qPCR.
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[8]
Materials:
-
Circular water tank (1.5-2.0 m in diameter) filled with water (22-25°C).
-
Non-toxic white tempera paint or powdered milk to make the water opaque.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the water tank.
-
A video tracking system and software to record and analyze the animal's swimming path, latency to find the platform, and time spent in each quadrant.
Procedure:
-
Acquisition Phase (Learning):
-
For 4-5 consecutive days, each rat undergoes 4 trials per day.
-
In each trial, the rat is gently placed into the water at one of four randomly assigned starting positions (North, South, East, West), facing the wall of the tank.
-
The rat is allowed to swim freely for a maximum of 60-120 seconds to find the hidden platform.
-
If the rat finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for the same duration.
-
The time taken to reach the platform (escape latency) and the swim path are recorded. A decrease in escape latency across days indicates learning.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, the platform is removed from the tank.
-
The rat is placed in the tank at a novel starting position and allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory retention.
-
Western Blot Analysis of Brain Tissue
This protocol describes the detection and quantification of specific proteins in brain tissue homogenates.[16]
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Electrotransfer system and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the protein of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by ginkgolide B and a typical experimental workflow for its evaluation in a stroke model.
References
- 1. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 2. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. rwdstco.com [rwdstco.com]
- 8. queensu.ca [queensu.ca]
- 9. Behavioral test (Morris Water Maze, MWM) [bio-protocol.org]
- 10. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of Ginkgolide B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ginkgolide B is a unique diterpenoid trilactone found in the leaves of the Ginkgo biloba tree. It is a potent antagonist of the platelet-activating factor (PAF) receptor, exhibiting a range of pharmacological activities including neuroprotection, improved blood circulation, and anti-inflammatory effects. Accurate and sensitive quantification of Ginkgolide B in various matrices such as plant extracts, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical research. These application notes provide detailed protocols for the analysis of Ginkgolide B using state-of-the-art analytical techniques.
Key Analytical Techniques
Several analytical methods have been validated for the quantification of Ginkgolide B. The most common and reliable techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with detectors like Refractive Index (RI) or Ultraviolet (UV) detectors. HPLC methods are robust for routine quality control of Ginkgo biloba extracts.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, ideal for the determination of Ginkgolide B in complex biological matrices like plasma and urine.[1][2][3][4]
-
Gas Chromatography (GC): Typically requires derivatization of the ginkgolides. GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) offers high resolution and sensitivity.[5][6]
Method 1: LC-MS/MS for Quantification of Ginkgolide B in Biological Matrices
This method is particularly suited for pharmacokinetic studies requiring high sensitivity and specificity.
Quantitative Data Summary
| Parameter | Plasma | Brain Tissue | Reference |
| Linearity Range | 1–200 ng/mL | 0.5–50 ng/mL | [1] |
| Correlation Coefficient (r) | > 0.9993 | = 0.9995 | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | [1][2] |
| Intra-day Precision (RSD) | < 11.67% | < 11.67% | [1] |
| Inter-day Precision (RSD) | < 11.67% | < 11.67% | [1] |
| Intra-day Accuracy (RE) | -2.61% to 10.67% | -2.61% to 10.67% | [1] |
| Inter-day Accuracy (RE) | -2.36% to 8.98% | -2.36% to 8.98% | [1] |
| Mean Recovery | 82.5% - 97.0% | 82.5% - 97.0% | [1] |
Experimental Protocol
1. Sample Preparation (Rat Plasma) [1]
-
Pipette 190 µL of rat plasma into an Eppendorf tube.
-
Add 5 µL of internal standard solution (e.g., Ginkgolide A at 4 µg/mL).
-
Vortex the mixture briefly.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes for liquid-liquid extraction.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the mobile phase.
-
Vortex and centrifuge at 12,000 rpm for 10 minutes.
-
Collect 300 µL of the supernatant, dilute 10-fold, and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions [1]
-
LC System: Agilent 1200 series or equivalent.
-
Column: Waters Symmetry shield RP18 (3.9 × 150 mm, 5 µm) with an XDB-C18 guard column.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase: Methanol–10 mM ammonium acetate (85:15, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Total Run Time: 2.0 minutes.[1]
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
Ginkgolide B: m/z 423 → 367[7]
-
Experimental Workflow
Caption: Workflow for Ginkgolide B analysis by LC-MS/MS.
Method 2: HPLC for Quantification of Ginkgolide B in Ginkgo biloba Extracts
This method is suitable for the quality control of raw materials and finished products.
Quantitative Data Summary
| Parameter | Ginkgo biloba Extract | Reference |
| Recovery | > 96.5% | [8][9] |
| Minimum Determinable Concentration | 80 µg/g of extract | [8][9] |
| Reproducibility (CV) | < 2.3% | [9] |
Experimental Protocol
1. Sample Preparation [9]
-
Dissolve 300 mg of Ginkgo biloba extract in 3 mL of methanol in an ultrasonic bath.
-
Add 12 mL of water and mix well.
-
Add 20 mL of ethyl acetate and shake on a vortex mixer for 40 minutes.
-
Centrifuge at 3000 rpm.
-
Transfer the ethyl acetate phase to a glass tube.
-
Repeat the extraction five times.
-
Combine the ethyl acetate layers and evaporate to dryness with nitrogen at 50°C.
-
Dissolve the residue in 2 mL of methanol.
-
Inject 20 µL of the sample solution into the HPLC system.
-
HPLC System: Standard HPLC system with a Refractive Index (RI) detector.
-
Mobile Phase: Methanol-water (23:77, v/v).[8]
-
Detector: Refractive Index (RI).
Experimental Workflow
Caption: Workflow for Ginkgolide B analysis by HPLC.
Method 3: GC-FID for Quantification of Ginkgolide B in Ginkgo biloba Extracts
This gas chromatography method requires derivatization but offers high sensitivity.
Quantitative Data Summary
| Parameter | Ginkgolide B | Reference |
| Limit of Detection (LOD) | 57 pg | [5][6] |
| Limit of Quantification (LOQ) | 68 pg | [5][6] |
| Correlation Coefficient (r) | > 0.999 | [5] |
| Repeatability (RSD) | 0.05% - 0.07% | [5] |
Experimental Protocol
1. Sample Preparation and Derivatization [5]
-
An extraction procedure to isolate the terpene lactones from the plant extract is required. This can be achieved through liquid-liquid extraction with ethyl acetate as described in the HPLC method.
-
After obtaining the dried extract containing ginkgolides, a derivatization step is necessary.
-
The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heated at 120°C.[5] This step converts the hydroxyl groups of the ginkgolides to trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.
-
Cholesterol can be used as an internal standard.[5]
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Injector: Split-splitless injector.
-
Temperature Program: A temperature gradient is used, for example, from 50°C to 300°C.[5]
-
Detector: Flame Ionization Detector (FID).
Logical Relationship of Derivatization
Caption: Derivatization of Ginkgolide B for GC analysis.
General Considerations
-
Reference Standards: High-purity Ginkgolide B reference standard is essential for accurate quantification.
-
Method Validation: All analytical methods should be thoroughly validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1]
-
Matrix Effects: When analyzing complex matrices like plasma, the potential for matrix effects should be evaluated to ensure they do not interfere with the quantification.[4]
These detailed protocols and application notes provide a comprehensive guide for the accurate and reliable quantification of Ginkgolide B in various samples, supporting research, development, and quality control in the pharmaceutical and natural products industries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A sensitive LC-MS/MS method to determine ginkgolide B in human plasma and urine: application in a pharmacokinetics and excretion study of healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of capillary gas chromatographic method for determination of bilobalide and ginkgolides A, B, C in Ginkgo biloba dry and liquid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
improving ginkgolide B solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ginkgolide B. The information focuses on addressing challenges related to its solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Ginkgolide B?
A1: Ginkgolide B is a crystalline solid that is sparingly soluble in aqueous buffers.[1] For optimal dissolution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for preparing stock solutions.[1] Ethanol can also be used, although the solubility is lower compared to DMSO and DMF.[2][3]
Q2: I am observing precipitation when I dilute my Ginkgolide B stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the low water solubility of Ginkgolide B.[1][4] To mitigate this, it is recommended to first dissolve Ginkgolide B in an organic solvent like DMSO or DMF to create a concentrated stock solution.[1] This stock solution can then be further diluted with the aqueous buffer of your choice. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1] It is advisable not to store the aqueous solution for more than one day to avoid precipitation.[1]
Q3: What is the maximum stable concentration of Ginkgolide B in common solvents?
A3: The solubility of Ginkgolide B varies depending on the solvent. The following table summarizes the approximate maximum solubility in commonly used solvents.
| Solvent | Maximum Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL[5] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] |
| Ethanol | ~10 mg/mL[2][3] |
| Acetone | Soluble[6] |
| Methanol | Soluble[6] |
| Ethyl acetate | Soluble[6] |
| Water | Insoluble/Slightly Soluble[3][6] |
Q4: Are there alternative methods to enhance the aqueous solubility of Ginkgolide B for in vivo studies?
A4: Yes, for applications requiring improved aqueous solubility and bioavailability, such as in vivo studies, preparing a solid dispersion of Ginkgolide B is an effective strategy.[4][7] This involves dispersing Ginkgolide B in a solid carrier, which can significantly enhance its dissolution rate in water.[4][7][8] One study demonstrated that a solid dispersion using PVPK30 as a carrier could increase the dissolution of Ginkgolide B in water from 30% to 80%.[7][8]
Troubleshooting Guides
Issue: Inconsistent experimental results with Ginkgolide B.
-
Possible Cause: Poor solubility or precipitation of Ginkgolide B in the experimental medium.
-
Solution:
-
Verify Stock Solution Integrity: Ensure your Ginkgolide B stock solution is fully dissolved and free of any visible precipitate. If necessary, gently warm the solution or sonicate briefly to aid dissolution.
-
Optimize Dilution Method: When diluting the stock solution into your aqueous experimental medium, add the stock solution dropwise while vortexing or stirring the medium to promote rapid and even dispersion.
-
Consider a Co-solvent System: If direct dilution is still problematic, consider preparing your final working solution in a co-solvent system, such as a mixture of an organic solvent and your aqueous buffer, as tolerated by your experimental model.[1]
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is best to prepare fresh working solutions of Ginkgolide B for each experiment.[1]
-
Issue: Low bioavailability in animal studies.
-
Possible Cause: The inherent low water solubility of Ginkgolide B limits its absorption.[4]
-
Solution:
-
Formulation Development: Explore advanced formulation strategies to improve bioavailability. This can include the preparation of solid dispersions, nanoparticles, or liposomes.[4][9][10]
-
Prodrug Approach: Chemical modification of Ginkgolide B to create a more soluble prodrug that converts to the active form in vivo can be considered.[9]
-
Route of Administration: Depending on the experimental goals, alternative routes of administration that bypass first-pass metabolism, such as intravenous or intraperitoneal injection, may be more suitable for achieving desired systemic concentrations.[5][11][12]
-
Experimental Protocols
Protocol 1: Preparation of a Ginkgolide B Stock Solution
-
Materials:
-
Ginkgolide B powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of Ginkgolide B powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., for a 10 mg/mL stock in DMSO, add 100 µL of DMSO to 1 mg of Ginkgolide B).
-
Vortex the tube until the Ginkgolide B is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[2]
-
Protocol 2: Preparation of Ginkgolide B Solid Dispersion (Solvent Evaporation Method)
-
Materials:
-
Ginkgolide B
-
Polyvinylpyrrolidone K30 (PVPK30)
-
Ethanol
-
Dichloromethane
-
Rotary evaporator
-
-
Procedure:
-
Dissolve Ginkgolide B and PVPK30 in a 1:1 mixture of ethanol and dichloromethane. A common ratio is 1:10 (Ginkgolide B:PVPK30).[7][8]
-
The mixture can be treated ultrasonically for approximately 10 minutes at 60°C to ensure complete dissolution and mixing.[7][8]
-
Remove the organic solvents using a rotary evaporator under reduced pressure.
-
The resulting solid dispersion can be collected and stored in a desiccator until use. This solid dispersion should exhibit improved dissolution in aqueous media compared to the crystalline form of Ginkgolide B.[7][8]
-
Signaling Pathways and Experimental Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ginkgolide B CAS#: 15291-77-7 [m.chemicalbook.com]
- 3. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 4. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ginkgolide B - LKT Labs [lktlabs.com]
- 7. Optimizing the Formulation for Ginkgolide B Solid Dispersion [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Selective ischemic-hemisphere targeting Ginkgolide B liposomes with improved solubility and therapeutic efficacy for cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide B Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ginkgolide B in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ginkgolide B instability in solution?
A1: The primary cause of Ginkgolide B instability in solution is the hydrolysis of its lactone rings. Ginkgolide B contains three lactone groups, which can undergo ring-opening in aqueous solutions, particularly under neutral to alkaline conditions, to form carboxylate forms. This conversion is a base-catalyzed process.[1][2][3]
Q2: What are the optimal storage conditions for Ginkgolide B solutions?
A2: For short-term storage, solutions of Ginkgolide B in DMSO or ethanol can be stored at -20°C for up to 3 months.[1] For long-term storage, it is recommended to store Ginkgolide B as a solid in a dry environment at -20°C.
Q3: Is Ginkgolide B stable in acidic conditions?
A3: Ginkgolide B is generally more stable in acidic conditions compared to neutral or alkaline conditions. The lactone hydrolysis is significantly slower at lower pH values.
Q4: How does temperature affect the stability of Ginkgolide B in solution?
A4: Increased temperature accelerates the degradation of Ginkgolide B in solution. For instance, forced degradation studies on related compounds in Ginkgo biloba extracts are often conducted at elevated temperatures (e.g., 70°C) to promote degradation.[4][5] Therefore, it is crucial to store Ginkgolide B solutions at low temperatures to minimize degradation.
Q5: What solvents are recommended for dissolving Ginkgolide B?
A5: Ginkgolide B is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It has limited solubility in water. For experimental purposes, preparing a concentrated stock solution in DMSO or ethanol and then diluting it with the aqueous experimental medium is a common practice.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Ginkgolide B solutions.
Problem 1: Inconsistent or lower-than-expected bioactivity of Ginkgolide B in my experiments.
-
Possible Cause: Degradation of Ginkgolide B due to improper solution preparation or storage.
-
Troubleshooting Steps:
-
Verify Solvent and pH: Ensure that the solvent system and its pH are appropriate for Ginkgolide B stability. Avoid neutral to alkaline aqueous solutions for prolonged storage. If aqueous buffers are necessary, prepare fresh solutions before each experiment.
-
Check Storage Conditions: Confirm that stock solutions are stored at or below -20°C and used within the recommended timeframe (up to 3 months for DMSO/ethanol stocks).[1]
-
Perform a Stability Check: Analyze a sample of your working solution using a stability-indicating method, such as HPLC, to determine the concentration of intact Ginkgolide B.
-
Problem 2: Appearance of unknown peaks in my chromatogram when analyzing Ginkgolide B.
-
Possible Cause: Formation of degradation products due to hydrolysis.
-
Troubleshooting Steps:
-
Analyze Degradation Products: The primary degradation products are carboxylate forms resulting from lactone ring opening. These will have different retention times on a reverse-phase HPLC column compared to the intact Ginkgolide B.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study as outlined in the Experimental Protocols section. This will help you to generate and identify the degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating Ginkgolide B from its potential degradation products.
-
Data Presentation
Table 1: Stability of Ginkgolide B in Various Conditions (Qualitative and Semi-Quantitative)
| Solvent/Condition | Temperature | pH | Stability Summary | Half-life (t½) |
| DMSO | -20°C | N/A | Stable for up to 3 months | Not specified |
| Ethanol | -20°C | N/A | Stable for up to 3 months | Not specified |
| Rat Plasma | in vitro | ~7.4 | Rapid degradation observed | ~39.38 minutes[3] |
| Aqueous Buffer | 4°C | 7.0 - 10.7 | Base-catalyzed hydrolysis occurs | Not specified |
| Aqueous Buffer | 4°C | 6.8 & 7.4 | Regioselective hydrolysis of lactone rings C and F | Not specified |
Note: Quantitative data for the half-life of Ginkgolide B in simple buffered aqueous solutions at various temperatures is limited in the publicly available literature. The provided data is based on available studies and should be used as a guideline.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ginkgolide B
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization may be required for specific applications.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of water (containing an acidic modifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.
-
The exact ratio should be optimized to achieve good separation between Ginkgolide B and its degradation products. A gradient elution may be necessary.
-
-
Detection:
-
UV detection at a wavelength of approximately 220 nm.
-
-
Sample Preparation:
-
Dissolve a known amount of Ginkgolide B in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to prepare working standards and samples.
-
-
Analysis:
-
Inject the samples and standards into the HPLC system.
-
Monitor the peak area of Ginkgolide B to determine its concentration. The appearance of new peaks with different retention times may indicate degradation.
-
Protocol 2: Forced Degradation Study of Ginkgolide B
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Dissolve Ginkgolide B in a solution of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve Ginkgolide B in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a shorter duration due to faster degradation.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve Ginkgolide B in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of Ginkgolide B to dry heat (e.g., 70-80°C).
-
-
Analysis:
-
Analyze the stressed samples at different time points using the stability-indicating HPLC method to monitor the degradation of Ginkgolide B and the formation of degradation products.
-
Visualizations
References
- 1. Understanding the regioselective hydrolysis of ginkgolide B under physiological environment based on generation, detection, identification, and semi-quantification of the hydrolyzed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-hplc-ms-method-for-quantitative-analysis-of-9-components-in-ginkgo-biloba-leaf-concentrate-based-on-the-analytical-quality-by-design - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Ginkgolide B Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Ginkgolide B in in vivo experimental models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your study design and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo studies with Ginkgolide B.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low or Variable Bioavailability | - Poor water solubility of Ginkgolide B.[1] - First-pass metabolism. - Inappropriate vehicle for administration. | - Improve Solubility: Consider using a co-solvent system (e.g., DMSO, Tween 80, saline) or preparing a solid dispersion.[2] - Formulation Strategies: Investigate liposomal formulations or other drug delivery systems to enhance absorption and targeted delivery.[3] - Route of Administration: For initial dose-finding studies, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and ensure consistent systemic exposure.[4][5][6] - Food Effects: Be aware that administration with food can significantly increase the bioavailability of ginkgolides.[7] Standardize administration protocols with respect to feeding times. |
| Lack of Efficacy at Expected Doses | - Suboptimal dose selection. - Insufficient drug concentration at the target tissue. - Timing of administration relative to disease induction. - Animal model variability. | - Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 2.5, 5, 10 mg/kg) to determine the optimal effective dose for your specific model and endpoint.[6][8] - Pharmacokinetic Analysis: If possible, measure plasma and tissue concentrations of Ginkgolide B to correlate exposure with efficacy. - Timing Optimization: The therapeutic window for Ginkgolide B can be crucial. For instance, in cerebral ischemia models, administration shortly after the ischemic event is often critical.[3][9] - Model Characterization: Ensure your animal model is well-characterized and exhibits consistent pathology. |
| Observed Toxicity or Adverse Events | - Dose is too high. - Vehicle toxicity. - Off-target effects. | - Toxicity Assessment: Review published toxicity data. High doses of Ginkgo biloba extract have been associated with liver and thyroid toxicity in rodents.[10][11] Although Ginkgolide B is a single compound, caution is warranted. - Vehicle Control: Always include a vehicle-only control group to rule out adverse effects from the administration vehicle. - Dose Reduction: If toxicity is observed, reduce the dose or consider a different administration route that might alter the pharmacokinetic profile. - Monitor Animal Welfare: Closely monitor animals for signs of distress, weight loss, or changes in behavior. |
| Inconsistent Results Between Experiments | - Variability in drug preparation. - Differences in animal handling and experimental procedures. - Inter-animal variability in metabolism. | - Standardize Protocols: Ensure consistent preparation of Ginkgolide B solutions, administration techniques, and timing of all procedures. - Acclimatization: Allow sufficient time for animals to acclimatize to their environment and handling before starting the experiment. - Randomization and Blinding: Randomize animals to treatment groups and, where possible, blind the experimenters to the treatment allocation to minimize bias. |
Frequently Asked Questions (FAQs)
1. What is a good starting dose for an in vivo study with Ginkgolide B?
A good starting point depends on the animal model and the intended therapeutic effect. Based on published literature, effective doses often range from 5 mg/kg to 20 mg/kg. For example:
-
In a rat model of severe acute pancreatitis, 5 mg/kg (i.v.) was found to be the optimal dose.[6][8]
-
In a mouse model of non-rapid eye movement sleep, 5 mg/kg (i.p.) showed a significant effect.[5]
-
In a rat model of cerebral ischemia, 10 mg/kg (i.v.) has been used to investigate neuroprotective effects.[4][9]
It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
2. How should I prepare Ginkgolide B for in vivo administration?
Due to its poor water solubility, Ginkgolide B requires a suitable vehicle for solubilization. A common method is to first dissolve it in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with saline, often with the addition of a surfactant like Tween 80 to maintain solubility. For example, a vehicle might consist of Tween 80, DMSO, and saline.[2] Always ensure the final concentration of the organic solvent is well-tolerated by the animals and include a vehicle control group in your study.
3. What is the best route of administration for Ginkgolide B?
The choice of administration route depends on the study's objective.
-
Intravenous (i.v.) or Intraperitoneal (i.p.) injection: These routes bypass the gastrointestinal tract and first-pass metabolism, leading to more predictable and higher bioavailability. They are often used in acute studies, such as those for cerebral ischemia or pancreatitis.[4][5][6]
-
Oral gavage: This route is relevant for studies investigating the effects of Ginkgolide B when administered as a potential oral therapeutic. However, be aware of its lower and more variable bioavailability.[7]
4. What is known about the pharmacokinetics and bioavailability of Ginkgolide B?
Ginkgolide B exists in two forms in the body: an original form with closed lactone rings and an ionized form with one ring open.[12][13] The original form is rapidly taken up by organs like the liver and intestine, while the ionized form persists longer in the plasma.[12][13] The absolute bioavailability of oral Ginkgolide B can be low but is significantly increased when administered with food.[7] In beagle dogs, the absolute bioavailability of the free form of Ginkgolide B was reported to be 5.2% in fasted animals, which increased to 17.0% in fed animals.[7]
5. Are there any known toxic effects of Ginkgolide B?
While Ginkgolide B is generally considered to have low toxicity, some studies on Ginkgo biloba extracts, which contain Ginkgolide B, have shown potential for toxicity at high doses. Long-term, high-dose administration of a Ginkgo biloba extract in rodents resulted in an increased incidence of liver and thyroid tumors.[10][11] It's important to use the lowest effective dose and monitor for any signs of toxicity.
Quantitative Data Summary
Table 1: Effective Doses of Ginkgolide B in Various In Vivo Models
| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Severe Acute Pancreatitis | Rat | 2.5, 5, 10 mg/kg | Intravenous (i.v.) | 5 mg/kg was optimal in reducing serum amylase and PLA2. | [6][8] |
| Cerebral Ischemia/Reperfusion | Rat | 10 mg/kg | Intravenous (i.v.) | Alleviated cerebral infarction and neurological deficits. | [4][9] |
| White Matter Lesion | Rat | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Promoted oligodendrocyte precursor cell differentiation. | [14] |
| Vascular Dementia | Rat | 1 mg/ml solution | Intraperitoneal (i.p.) | Ameliorated cognitive dysfunction. | [2] |
| Sleep Regulation | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Increased wakefulness and decreased non-rapid eye movement sleep. | [5] |
| Polycystic Kidney Disease | Mouse | 16 mg/kg/day | Subcutaneous (s.c.) | Inhibited renal cyst development. | [15] |
Table 2: Pharmacokinetic Parameters of Ginkgolide B
| Species | Administration | Parameter | Value | Reference |
| Beagle Dog (fasted) | Oral | Absolute Bioavailability | 5.2% | [7] |
| Beagle Dog (fed) | Oral | Absolute Bioavailability | 17.0% | [7] |
| Rat (in Ginkgo extract) | Oral (30 mg/kg extract) | Cmax | 40 ng/ml | [16] |
| Rat (in Ginkgo extract) | Oral (30 mg/kg extract) | T1/2 (half-life) | 2.0 h | [16] |
| Human | Oral | T1/2 (half-life) | ~10.6 h | [17] |
Experimental Protocols
1. Protocol for Cerebral Ischemia/Reperfusion Injury Model in Rats
-
Animal Model: Male Sprague-Dawley rats (weighing ~250 g).[3]
-
Ischemia Induction (MCAO Model):
-
Anesthetize the rat (e.g., with 2% sodium pentobarbital).[3]
-
Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]
-
Insert a nylon suture into the ECA and advance it into the ICA to a depth of approximately 18 mm to occlude the middle cerebral artery.[3]
-
After 1.5 hours of occlusion, withdraw the suture to allow for reperfusion.[3]
-
-
Ginkgolide B Administration:
-
Endpoint Analysis:
-
After a set period (e.g., 24 or 72 hours), assess neurological function using a standardized scoring system.[4]
-
Euthanize the animals and collect brain tissue.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[3]
-
Perform histological or molecular analyses (e.g., Western blot for signaling proteins) on brain tissue as required.[4][18]
-
2. Protocol for Severe Acute Pancreatitis Model in Rats
-
Pancreatitis Induction:
-
Ginkgolide B Administration:
-
Prepare Ginkgolide B solution (e.g., dissolved in 0.5% DMSO).[6]
-
Approximately 15 minutes after pancreatitis induction, inject Ginkgolide B intravenously via the femoral vein at the desired doses (e.g., 2.5, 5, 10 mg/kg).[6][8]
-
Control groups should include a sham-operated group and a vehicle-treated pancreatitis group.[6]
-
-
Endpoint Analysis:
Visualizations
Caption: Workflow for optimizing Ginkgolide B dosage in vivo.
Caption: Ginkgolide B's mechanism via PAF receptor antagonism.
References
- 1. The bioavailability of ginkgolides in Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective ischemic-hemisphere targeting Ginkgolide B liposomes with improved solubility and therapeutic efficacy for cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 5. Intraperitoneal injection of ginkgolide B, a major active compound of Ginkgo biloba, dose-dependently increases the amount of wake and decreases non-rapid eye movement sleep in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and dose-effect of Ginkgolide B on severe acute pancreatitis of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics study of ginkgolide A, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism and dose-effect of Ginkgolide B on severe acute pancreatitis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity and Carcinogenicity Studies of Ginkgo biloba extract in Rat and Mouse: Liver, Thyroid, and Nose are Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. columbia.edu [columbia.edu]
- 13. In vivo biodistribution of ginkgolide B, a constituent of Ginkgo biloba, visualized by MicroPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ginkgolide B inhibits renal cyst development in in vitro and in vivo cyst models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability of ginkgolides and bilobalide from extracts of ginkgo biloba using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment with ginkgo biloba extract protects rats against acute pancreatitis-associated lung injury by modulating alveolar macrophage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ginkgolide B HPLC Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) quantification of ginkgolide B. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of ginkgolide B.
Q1: I am not seeing any peaks for ginkgolide B, or the peaks are very small. What should I do?
A1: This issue can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this problem:
-
Check Sample Preparation:
-
Extraction Efficiency: Ensure your extraction method is effective for ginkgolides. A common method involves extraction with a methanol-water mixture (e.g., 60:40 v/v) followed by sonication.[1] For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 or polyamide column may be necessary to remove interfering substances.[2][3]
-
Analyte Concentration: Your sample might not have a high enough concentration of ginkgolide B. Consider concentrating your extract or starting with a larger amount of raw material. The minimum concentration that can be determined is around 80 µg of terpenoid per gram of Ginkgo biloba extract (GBE).[2][4]
-
-
Verify HPLC System and Detector Settings:
-
Detector Wavelength: Ginkgolide B has poor UV absorption.[4] A low wavelength, typically around 220 nm, is often used for detection with a UV detector.[4] If sensitivity is an issue, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), as these are more sensitive for compounds without a strong chromophore.[5]
-
Injection Volume: Ensure an adequate volume of your sample is being injected. Typical injection volumes range from 10 µL to 50 µL.[1][6]
-
System Integrity: Check for leaks in the HPLC system, ensure the injector is functioning correctly, and that the mobile phase is being delivered to the column.
-
Q2: My ginkgolide B peak is showing significant tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape is often related to secondary interactions on the column, column degradation, or issues with the mobile phase or sample solvent.
-
Mobile Phase Modification:
-
pH Adjustment: Although less common for ginkgolides, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sometimes improve peak shape for other compounds by suppressing silanol interactions.[1][5]
-
Solvent Composition: The ratio of your organic solvent (methanol or acetonitrile) to water is crucial. An inappropriate ratio can lead to poor peak shape. A common mobile phase is a mixture of methanol and water, with ratios varying from 33:67 to 70:30 (v/v).[4][5]
-
-
Column Health:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Column Degradation: If the column has been used extensively, the stationary phase may be degraded. Consider replacing the column. A guard column can help extend the life of your analytical column.[1]
-
-
Sample Solvent:
-
Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Q3: The retention time of my ginkgolide B peak is shifting between injections. What is causing this?
A3: Retention time instability can be caused by several factors related to the HPLC system and method parameters.
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure your mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the gradient pump is functioning correctly.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.
-
-
Column Temperature:
-
Column Equilibration:
-
Make sure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.
-
Q4: I am observing high baseline noise. How can I reduce it?
A4: A noisy baseline can interfere with the accurate integration of peaks.
-
Mobile Phase:
-
Solvent Purity: Use high-purity HPLC-grade solvents.
-
Contamination: Filter your mobile phase to remove any particulate matter.
-
Mixing: Inconsistent mixing of mobile phase components can cause baseline noise.
-
-
Detector:
-
Lamp Failure: The detector lamp may be nearing the end of its life.
-
Dirty Flow Cell: The flow cell may be contaminated. Flush it with an appropriate solvent.
-
-
System:
-
Leaks: Check for any leaks in the system.
-
Pump Pulsations: The pump may require maintenance to ensure smooth, pulse-free delivery of the mobile phase.
-
Experimental Protocols
Below are generalized protocols for the extraction and HPLC analysis of ginkgolide B, based on common methodologies.
Sample Preparation: Extraction from Ginkgo biloba Leaves
-
Grinding: Grind dried Ginkgo biloba leaves to a fine powder (e.g., 40-60 mesh).[6]
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm filter to remove particulate matter before injection into the HPLC system.[1][6]
HPLC Analysis
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS) is required.
-
Chromatographic Conditions: The following table summarizes typical HPLC parameters for ginkgolide B quantification.
-
Injection: Inject a filtered aliquot of the sample extract (e.g., 10-20 µL) into the HPLC system.
-
Data Analysis: Identify and quantify the ginkgolide B peak based on the retention time and peak area of a certified reference standard.
Quantitative Data Summary
The following table presents a summary of various HPLC methods used for the quantification of ginkgolide B.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm)[1] | ODS (Octadecylsilane)[4] | Nova-pak C18 (150 x 3.9 mm)[2] | C18 (250 mm × 4.6 mm, 5 μm)[6] |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile (Gradient)[1] | Water-methanol (67:33 v/v)[4] | Methanol-water (23:77)[2] | A: AcetonitrileB: 0.1% glacial acetic acid in water (Gradient)[6] |
| Flow Rate | 1.0 mL/min[1][4] | Not specified | 0.8 mL/min[6] | |
| Detection | DAD (Diode Array Detector) or ESI-MS[1] | UV at 220 nm[4] | RI (Refractive Index)[2] | DAD at 360 nm (for flavonoids, ginkgolides not specified)[6] |
| Column Temp. | 25 °C[1] | Not specified | Not specified | 30°C[6] |
Visualizations
Troubleshooting Workflow for Ginkgolide B HPLC Analysis
Caption: A flowchart for troubleshooting common HPLC issues.
General Workflow for Ginkgolide B Quantification
References
- 1. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
avoiding degradation of ginkgolide B during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ginkgolide B. The information provided aims to help users avoid degradation of ginkgolide B during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ginkgolide B degradation during extraction?
A1: The primary cause of ginkgolide B degradation is the hydrolysis of its lactone rings. Ginkgolide B possesses three lactone groups, which can undergo ring-opening in aqueous solutions, particularly under non-neutral pH conditions.[1][2] This conversion to the carboxylate form can be influenced by factors such as pH, temperature, and the presence of certain enzymes or reactive small molecules in the extraction environment.[2]
Q2: How does pH affect the stability of ginkgolide B?
A2: The stability of ginkgolide B is significantly pH-dependent. The lactone rings are susceptible to hydrolysis under both acidic and basic conditions, though the rate of degradation is often more pronounced in basic solutions.[2][3][4] At physiological pH (around 7.4), an equilibrium exists between the lactone form of ginkgolide B and its carboxylate form.[1] For extraction purposes, maintaining a pH close to neutral or slightly acidic is generally recommended to minimize hydrolysis.
Q3: What is the impact of temperature on ginkgolide B degradation?
A3: While ginkgolides can remain stable at temperatures up to 100°C, higher temperatures can promote degradation, especially over extended periods.[5] Some studies have indicated that with increasing extraction temperature and time, some ginkgolides may decompose due to their unstable structure.[5] However, other research suggests that high temperatures (e.g., 70°C) can lead to the thermal decomposition of related compounds like ginkgolic acids, which might be a desirable outcome in some purification protocols.[6][7] It is crucial to optimize the temperature and duration of extraction to balance extraction efficiency with the stability of ginkgolide B.
Q4: Which extraction solvents are recommended to minimize ginkgolide B degradation?
A4: Ethanol, often in a 70% aqueous solution, is a commonly used and effective solvent for extracting ginkgolide B.[8] Other solvents that have been successfully employed include methanol, ethyl acetate, and isopropanol for recrystallization.[5][8][9] Supercritical fluid extraction with CO2 (SFE-CO2) using a co-solvent like ethanol or methanol has also been shown to be effective.[5] The choice of solvent can impact the co-extraction of other compounds, which may indirectly affect the stability and subsequent purification of ginkgolide B.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of ginkgolide B in the final extract. | Lactone ring hydrolysis due to inappropriate pH. | Monitor and control the pH of the extraction medium. Aim for a slightly acidic to neutral pH range. Consider using buffered solutions. |
| Thermal degradation from excessive heat or prolonged extraction time. | Optimize the extraction temperature and duration. Use the lowest effective temperature for the shortest necessary time. Consider methods like ultrasonic-assisted extraction which can be performed at lower temperatures.[10] | |
| Inefficient extraction from the plant material. | Ensure proper particle size of the Ginkgo biloba leaves (e.g., 40-60 mesh).[5] Optimize the solid-to-liquid ratio and consider multiple extraction cycles. | |
| Presence of ginkgolic acids in the extract. | Co-extraction of these unwanted compounds. | Incorporate a purification step using macroporous resins or perform liquid-liquid extraction with a basic wash to remove acidic ginkgolic acids.[11] High-temperature pretreatment can also reduce ginkgolic acid content.[6] |
| Emulsification during liquid-liquid extraction steps. | Presence of interfering compounds from the crude extract. | A pretreatment step involving boiling the aqueous extract with dilute hydrogen peroxide can help degrade constituents that cause emulsification.[11] |
| Conversion of ginkgolide B to its carboxylate form. | Hydrolysis in aqueous solutions, especially at physiological pH. | If the lactone form is required, work at a controlled, slightly acidic pH and consider using non-aqueous solvents where possible during purification. For analytical purposes, be aware of this equilibrium and consider methods that quantify both forms.[1] |
Experimental Protocols
Protocol 1: Ethanol Extraction and Macroporous Resin Purification of Ginkgolide B
This protocol is based on a method for extracting and purifying ginkgolide B from Ginkgo biloba leaves.[8]
1. Extraction: a. Take dried Ginkgo biloba leaves and grind them to a suitable particle size. b. Extract the leaf powder with 70% ethanol three times. For each extraction, use a solid-to-liquid ratio that ensures thorough wetting and mixing. c. Combine the ethanol extracts from all three extractions.
2. Concentration and Dilution: a. Concentrate the combined extract under reduced pressure to remove the ethanol. b. Dilute the resulting aqueous concentrate with water to a crude drug density of 0.1 g/mL.
3. Macroporous Resin Adsorption and Elution: a. Pass the diluted extract through a column packed with HPD-450 macroporous resin. b. First, elute the column with 20% ethanol to wash away impurities. c. Next, elute the column with 80% ethanol to collect the fraction containing ginkgolide B.
4. Crystallization and Recrystallization: a. Concentrate the 80% ethanol eluate under reduced pressure. b. Allow the concentrated solution to stand for crystallization. c. Collect the crude crystals and recrystallize them using isopropanol to obtain purified ginkgolide B.
Protocol 2: Quantification of Ginkgolide B using High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for the quantification of ginkgolides.
1. Standard and Sample Preparation: a. Prepare a stock solution of a known concentration of ginkgolide B standard in methanol. Create a series of calibration standards by diluting the stock solution. b. Dissolve the extracted and purified ginkgolide B sample in methanol to a known concentration.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A mixture of methanol and water (e.g., 33:67 v/v).[12] The exact ratio may need to be optimized based on the specific column and system.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 220 nm.[12]
- Injection Volume: 20 µL.
3. Analysis: a. Inject the calibration standards to generate a standard curve of peak area versus concentration. b. Inject the sample solution. c. Quantify the amount of ginkgolide B in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for ginkgolide B extraction and purification.
Caption: Logical workflow for troubleshooting low ginkgolide B yield.
References
- 1. The pharmacokinetics and conversion of the lactone to the carboxylate forms of ginkgolide B in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the regioselective hydrolysis of ginkgolide B under physiological environment based on generation, detection, identification, and semi-quantification of the hydrolyzed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reducing toxic constituents of ginkgolic acid content and improving bioactive flavonoid content from Ginkgo biloba leaves by high‐temperature pretreatment processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Pilot-Scale Technology of Ginkgolide B Synthesis by Coprinus comatus [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
how to increase the yield of ginkgolide B isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the isolation of ginkgolide B.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting ginkgolide B from Ginkgo biloba leaves?
A1: The most prevalent methods for ginkgolide B extraction include solvent extraction, particularly with ethanol, and supercritical fluid extraction (SFE) with CO2.[1][2][3] Solvent extraction is a traditional and widely used method due to its simplicity and scalability.[1] Supercritical CO2 extraction is a more modern technique that offers high selectivity and efficiency.[2][3]
Q2: How can I improve the initial extraction efficiency of ginkgolides?
A2: To enhance extraction efficiency, consider optimizing the following parameters:
-
Solvent Concentration: A 70% ethanol solution is often cited as optimal for extracting ginkgolides.[1][4]
-
Temperature: Extraction temperatures around 50-60°C have been shown to be effective.[3][4]
-
Extraction Time: A duration of 4 to 6 hours is generally recommended for sufficient extraction.[2][4]
-
Particle Size: Using a finer mesh for the raw plant material, such as 60 mesh, can increase the surface area and improve extraction.[2][3]
Q3: What are the key purification steps after initial extraction?
A3: Post-extraction, purification typically involves several stages to isolate ginkgolide B with high purity. Common steps include:
-
Macroporous Resin Adsorption: This step helps to remove impurities. The extract is loaded onto a resin column, and impurities are washed away with a lower concentration ethanol solution (e.g., 20%), while the ginkgolides are subsequently eluted with a higher concentration (e.g., 80% ethanol).[1]
-
Crystallization: The concentrated eluant containing ginkgolides is often subjected to crystallization to obtain a crude crystal product.[1][5]
-
Recrystallization: To achieve higher purity, the crude crystals are recrystallized using solvents like isopropanol or ethanol.[1][5] This step can yield ginkgolide B with a purity of up to 95-98.8%.[1][5]
-
Chromatographic Methods: Techniques like column chromatography (e.g., silica gel) or high-speed counter-current chromatography can be employed for further separation and purification of ginkgolide B from other ginkgolides.[5][6]
Q4: How can I remove problematic impurities like ginkgolic acids?
A4: Ginkgolic acids are undesirable impurities that should be removed. Reversed-phase chromatography using polymeric resins is an effective method for their removal to levels below 10 ppm.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction. | Optimize extraction parameters: use 70% ethanol, increase temperature to 50-60°C, ensure adequate extraction time (4-6 hours), and use a smaller particle size for the plant material (e.g., 60 mesh).[1][2][3][4] |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of interfering compounds from the plant matrix. | Consider a pretreatment step, such as boiling the aqueous extract with dilute hydrogen peroxide, to degrade emulsion-causing constituents.[7][8] |
| Low Purity of Final Ginkgolide B Product | Incomplete separation from other ginkgolides (A, C) and bilobalide. | Employ multiple purification steps. After initial crystallization, perform recrystallization with a suitable solvent like isopropanol or ethanol.[1][5] For very high purity, consider advanced chromatographic techniques like preparative HPLC or countercurrent chromatography.[9][10] |
| Poor Crystallization of Ginkgolide B | Improper solvent system or concentration. | Experiment with different crystallization solvents. Isopropanol and ethanol have been shown to be effective.[1][5] Ensure the extract is sufficiently concentrated before allowing it to crystallize. |
| Presence of Ginkgolic Acids in the Final Product | Inadequate removal during purification. | Incorporate a reversed-phase chromatography step with a polymeric resin specifically for ginkgolic acid removal.[7][8] |
Quantitative Data on Ginkgolide B Isolation
Table 1: Comparison of Different Extraction Methods and Conditions for Ginkgolide B
| Method | Key Parameters | Ginkgolide B Content/Yield | Reference |
| Solvent Extraction | 70% ethanol, 3 extractions | Purity of 95% after recrystallization | [1] |
| Supercritical Fluid Extraction (SFE-CO2) | 45°C, 25 MPa, 100% ethanol co-solvent, 60 mesh | 17.26 mg/g | [2][3] |
| SFE-CO2 with Mixed Co-solvent | 45°C, 21 MPa, 1h, 9% co-solvent (methanol:ethanol 9:1) | Up to 0.98% in extract | [2] |
| Solvent Extraction & Crystallization | Ethanol extraction, followed by ethyl acetate elution and crystallization | 3.2g of Ginkgolide B with 98.8% purity | [5] |
Experimental Protocols
Protocol 1: Ethanol Extraction and Macroporous Resin Purification
This protocol is adapted from a method designed for stable and scalable production.[1]
-
Extraction:
-
Extract dried Ginkgo biloba leaves with 70% ethanol three times.
-
Combine the extracts and concentrate to remove the ethanol.
-
Dilute the concentrated extract with water to a crude drug density of 0.1 g/mL.
-
-
Purification:
-
Load the diluted extract onto an HPD-450 macroporous resin column.
-
Elute impurities with 20% ethanol.
-
Elute the ginkgolide B fraction with 80% ethanol.
-
Concentrate the 80% ethanol eluant.
-
-
Crystallization and Recrystallization:
-
Allow the concentrated eluant to crystallize.
-
Collect the crude crystals.
-
Recrystallize the crude crystals with isopropanol to obtain pure ginkgolide B.
-
Protocol 2: Supercritical Fluid Extraction (SFE-CO2)
This protocol is based on optimized conditions for high ginkgolide B content.[2][3]
-
Preparation:
-
Grind dried Ginkgo biloba leaves to a particle size of 60 mesh.
-
-
Extraction:
-
Perform SFE-CO2 at an extraction pressure of 25 MPa and a temperature of 45°C.
-
Use 100% ethanol as a co-solvent.
-
-
Post-Extraction Processing:
-
The resulting extract will have a high content of ginkgolide B and can be further purified by crystallization or chromatography.
-
Visualizations
Caption: General workflow for ginkgolide B isolation.
Caption: Troubleshooting logic for low ginkgolide B yield.
References
- 1. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102887909B - Method for extracting and separating ginkgolide B from ginkgo leaves - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. CN111217831A - Industrial production process of ginkgolide A, B - Google Patents [patents.google.com]
- 10. Preparative separation of the constituents from Ginkgo biloba L. leaves by a combination of multi-stage solvent extraction and countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ginkgolide B Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ginkgolide B in cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ginkgolide B in cancer cell lines?
A1: Ginkgolide B, a major active component from Ginkgo biloba extracts, primarily induces cell death in cancer cells through apoptosis and autophagy.[1][2][3] Its pro-apoptotic effects are often mediated by the generation of reactive oxygen species (ROS), leading to the loss of mitochondrial membrane potential and activation of caspase-9 and -3.[1][4] In some cell lines, such as breast cancer (MCF-7), it has been shown to increase the expression of p53 and p21, which are involved in apoptotic signaling.[1] Additionally, Ginkgolide B can induce apoptosis through the activation of the JNK signaling pathway.[4][5] It has also been reported to inhibit the proliferation and invasion of lung cancer cells by inducing beclin-1-dependent autophagy.[2][3]
Q2: My cell line has become resistant to Ginkgolide B. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to Ginkgolide B are not yet widely documented, based on common chemoresistance mechanisms, resistance could arise from:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), MRP1, and BCRP, can pump Ginkgolide B out of the cell, reducing its intracellular concentration.[6][7][8][9]
-
Alterations in Target Pathways:
-
Anti-Apoptotic Mechanisms: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation/mutation of pro-apoptotic proteins (e.g., p53) can confer resistance to Ginkgolide B-induced apoptosis.[10][11]
-
Autophagy Modulation: While Ginkgolide B can induce autophagy as a cell death mechanism, in some contexts, autophagy can act as a survival mechanism. Alterations in autophagy regulation could therefore contribute to resistance.[12][13]
-
-
Activation of Pro-Survival Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR or EGFR pathways, can promote cell survival and override the cytotoxic effects of Ginkgolide B.[14][15][16][17]
-
Enhanced DNA Repair: Although not a primary mechanism of Ginkgolide B, if it causes any level of DNA damage, enhanced DNA repair mechanisms in cancer cells could contribute to resistance.[10][11]
Q3: Can Ginkgolide B be used to overcome resistance to other chemotherapeutic drugs?
A3: Yes, studies have shown that Ginkgolide B can enhance the sensitivity of cancer cells to other chemotherapeutic agents. For example, it has been shown to enhance gemcitabine sensitivity in pancreatic cancer cell lines by inhibiting the PAFR/NF-кB pathway.[18] It has also demonstrated a synergistic effect with fluconazole against resistant Candida albicans, suggesting it may interfere with drug efflux pumps.[19]
Troubleshooting Guide
Issue 1: Decreased Sensitivity to Ginkgolide B (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of Ginkgolide B in your cell line, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Strategy
| Potential Cause | Suggested Troubleshooting Strategy |
| Increased Drug Efflux | 1. Assess ABC Transporter Expression: Use Western blot or qRT-PCR to measure the expression levels of key ABC transporters (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in your resistant cell line compared to the sensitive parental line.[6][8] 2. Co-treatment with ABC Transporter Inhibitors: Perform cell viability assays (e.g., MTT assay) with Ginkgolide B in the presence and absence of known ABC transporter inhibitors (e.g., Verapamil for P-gp). A restored sensitivity in the presence of an inhibitor suggests the involvement of that transporter.[7] |
| Altered Apoptotic Signaling | 1. Evaluate Apoptosis-Related Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins using Western blot.[11] Also, check the status of p53.[1][10] 2. Combination with Pro-apoptotic Agents: Investigate if combining Ginkgolide B with other pro-apoptotic drugs can restore sensitivity. |
| Activation of Pro-Survival Pathways | 1. Profile Key Signaling Pathways: Use Western blot to examine the phosphorylation status (activation) of key proteins in pro-survival pathways, such as Akt, mTOR, and ERK, in resistant versus sensitive cells.[14][15][20] 2. Co-treatment with Pathway Inhibitors: Test the effect of Ginkgolide B in combination with specific inhibitors of the identified activated pathway (e.g., PI3K/Akt inhibitors like Wortmannin).[14] |
Issue 2: Lack of Expected Apoptosis or Autophagy Induction
If Ginkgolide B treatment does not induce the expected levels of apoptosis or autophagy, follow these steps.
Potential Cause & Troubleshooting Strategy
| Potential Cause | Suggested Troubleshooting Strategy |
| Dysfunctional Apoptotic Machinery | 1. Assess Caspase Activation: Measure the activity of key caspases (e.g., caspase-3, -9) using colorimetric or fluorometric assays.[1] 2. Analyze Mitochondrial Membrane Potential: Use fluorescent probes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential.[1] |
| Altered Autophagy Regulation | 1. Monitor Autophagy Markers: Use Western blot to detect the conversion of LC3-I to LC3-II and the expression of Beclin-1 and p62.[2][3] 2. Autophagy Inhibition/Induction: Co-treat cells with Ginkgolide B and known autophagy inhibitors (e.g., 3-methyladenine) or inducers (e.g., rapamycin) to clarify the role of autophagy in your cell line's response.[12][13] |
Experimental Protocols
Protocol 1: Assessment of ABC Transporter Expression by Western Blot
-
Cell Lysis: Lyse both sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, MRP1, or BCRP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay for Combination Therapy
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Ginkgolide B alone, the inhibitor/second drug alone, and a combination of both at various concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. Combination effects can be analyzed using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
Caption: Signaling pathways modulated by Ginkgolide B leading to apoptosis and autophagy.
Caption: Experimental workflow for troubleshooting Ginkgolide B resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolide B induces apoptosis and developmental injury in mouse embryonic stem cells and blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B induces apoptosis via activation of JNK and p21-activated protein kinase 2 in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 9. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide B Protects Cardiomyocytes from Angiotensin II-Induced Hypertrophy via Regulation of Autophagy through SIRT1-FoxO1 - ProQuest [proquest.com]
- 13. Inhibiting autophagy further promotes Ginkgolide B's anti-osteoclastogenesis ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ginkgolide B enhances gemcitabine sensitivity in pancreatic cancer cell lines via inhibiting PAFR/NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of Ginkgolide B combined with fluconazole against drug-resistant Candida albicans based on common resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ginkgolide B experimental artifacts and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support for your studies involving Ginkgolide B.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Ginkgolide B? It appears to be poorly soluble in aqueous solutions.
A1: Ginkgolide B is indeed practically insoluble in water.[1][2] To prepare a stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 60 mg/mL (141.38 mM).[1] Ethanol is another option, with a solubility of approximately 10.6 mg/mL (24.98 mM).[1]
Best Practices for Stock Solution Preparation:
-
Always use high-purity, anhydrous grade solvents.
-
To ensure complete dissolution, sonication may be beneficial.[1]
-
Store stock solutions at -20°C for long-term stability.[1]
-
When preparing working concentrations in aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts. Perform a vehicle control experiment with the same final solvent concentration to account for any effects of the solvent itself.
Q2: I am observing high variability in my results between experiments. Could this be related to the stability of Ginkgolide B?
A2: Variability in experimental results can stem from several factors related to Ginkgolide B's stability. While generally stable, its degradation can be influenced by experimental conditions. For instance, terpene lactones can be susceptible to hydrolysis in alkaline environments. Therefore, maintaining a stable physiological pH in your experimental setup is crucial.
Additionally, in vivo and in vitro metabolism can contribute to variability. Ginkgolide B can be metabolized by cytochrome P450 enzymes, specifically CYP2D6 in rats, leading to hydroxylated metabolites.[3] The metabolic activity of your cell lines or animal models could therefore influence the effective concentration of Ginkgolide B over time.
To improve reproducibility:
-
Ensure consistent pH of all buffers and media.
-
Minimize the time between preparing the final dilution and its addition to the experimental system.
-
When using cell lines, be aware of their metabolic capabilities (P450 expression).
-
For in vivo studies, consider the route of administration and potential for first-pass metabolism.
Q3: Are there any known off-target effects of Ginkgolide B that I should be aware of?
A3: The primary and most well-characterized pharmacological action of Ginkgolide B is the potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor.[2] However, like many small molecules, the potential for off-target effects exists, particularly at higher concentrations.
Some studies have reported that Ginkgolide B and the related compound bilobalide can interact with other Cys-loop receptors, such as 5-HT3, GABAA, and glycine receptors, by blocking the receptor channel.[4] It is important to note that the potency of Ginkgolide B at these receptors is significantly lower (in the high micromolar to millimolar range) compared to its potent antagonism of the PAF receptor (IC50 in the sub-micromolar range).[1][4]
Recommendations:
-
Use the lowest effective concentration of Ginkgolide B to minimize the risk of off-target effects.
-
When interpreting results, consider the possibility of off-target effects, especially if using high concentrations.
-
Where possible, use complementary approaches (e.g., genetic knockdown of the PAF receptor) to confirm that the observed effects are mediated through its primary target.
Q4: Can Ginkgolide B interfere with my biochemical assays, such as fluorescence or absorbance-based readouts?
A4: While there is no widespread evidence of Ginkgolide B itself causing significant interference in common biochemical assays, it is a good laboratory practice to control for potential artifacts.[5][6][7] Small molecules can sometimes interfere with assays by absorbing light at the excitation or emission wavelengths (quenching) or by being autofluorescent.[5][6][7][8]
To rule out assay interference:
-
Run a control experiment with Ginkgolide B in the assay buffer without the biological components (e.g., enzymes, cells) to check for any intrinsic signal or quenching effect.
-
If using a fluorescence-based assay, it is advisable to measure the fluorescence of a solution of Ginkgolide B at the excitation and emission wavelengths of your fluorophore.[8]
-
If interference is observed, consider using an alternative assay with a different detection method to validate your findings.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no biological effect observed. | Poor solubility of Ginkgolide B in the final working solution. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but low enough to not affect the cells or assay (<0.1% is a general guideline). Prepare fresh dilutions for each experiment. Consider using a vehicle control to assess solvent effects. |
| Degradation of Ginkgolide B. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure the pH of your buffers and media is stable and within the physiological range. | |
| Cell line is not responsive to PAF stimulation or does not express the PAF receptor. | Confirm the expression of the PAF receptor in your cell line using techniques like qPCR or Western blotting. Ensure your positive control (PAF) elicits the expected response. | |
| High background signal in assays. | Precipitation of Ginkgolide B at high concentrations. | Visually inspect your working solutions for any precipitate. If observed, reduce the final concentration of Ginkgolide B or slightly increase the co-solvent concentration (while maintaining a low final percentage). |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Unexpected cellular toxicity. | High concentration of the organic solvent (e.g., DMSO). | Calculate the final solvent concentration in your working solution and ensure it is below the toxicity threshold for your specific cell line. Run a vehicle control with the same solvent concentration. |
| Off-target effects at high concentrations of Ginkgolide B. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your experiments. |
Quantitative Data Summary
The following tables summarize typical concentrations and key quantitative findings from various studies on Ginkgolide B.
Table 1: In Vitro Experimental Parameters for Ginkgolide B
| Cell Line | Concentration Range | Incubation Time | Assay | Key Finding |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 30-150 µM | 24 - 48 hours | Western Blot, mRNA expression | Inhibited TNF-α-induced VCAM-1 and E-selectin expression. Increased CYP3A4 and MDR1 expression.[9] |
| MDCK cells | 2 µM | Not specified | Cyst formation assay | Significantly inhibited MDCK cyst formation and enlargement.[10] |
| Rabbit Platelets | IC50: 3.6 µM | Not specified | Platelet aggregation assay | Potent antagonist of PAF-induced platelet aggregation.[1] |
| HEK293 cells transfected with APP/PS1 | 100 µg/ml | 48 hours | Cell viability, ELISA, Western Blot | Enhanced cell viability and suppressed the NF-κB signaling pathway. |
Table 2: In Vivo Experimental Parameters for Ginkgolide B
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Finding |
| Rats with vascular dementia | Not specified | Not specified | 14 days | Alleviated learning and memory impairment by reducing neuroinflammation via the NF-κB pathway. |
| Rats (ischemia model) | 50 mg/kg | Oral | Pre-ischemia | Significantly reduced neuronal damage in the hippocampus.[1] |
| Mice (focal transient ischemia) | 100 mg/kg | Subcutaneous | 30 minutes pre-treatment | Reduced the area of infarction.[1] |
| Mice with xenograft ovarian tumors | 1.0 mg/mouse per day | Not specified | 8 weeks | Significantly reduced average tumor mass. |
Experimental Protocols
Detailed Methodology: Western Blot for PAF Receptor and Downstream Signaling
This protocol is a general guideline for assessing the effect of Ginkgolide B on protein expression and phosphorylation in a relevant cell line (e.g., HUVECs, BV2 microglia).
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Pre-treat cells with desired concentrations of Ginkgolide B (or vehicle control) for the specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known agonist (e.g., Platelet-Activating Factor, Lipopolysaccharide) for a predetermined time (e.g., 15-30 minutes for phosphorylation events, longer for protein expression changes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB p65, anti-PAF Receptor) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
Ginkgolide B as a PAF Receptor Antagonist
Ginkgolide B competitively inhibits the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR), the PAF receptor. This blockage prevents the activation of downstream signaling cascades that are typically initiated by PAF, such as the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation.
Caption: Inhibition of the PAF signaling pathway by Ginkgolide B.
Ginkgolide B and the PI3K/Akt Signaling Pathway
Several studies have demonstrated that Ginkgolide B can modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. The activation of this pathway by Ginkgolide B is often associated with its neuroprotective and anti-apoptotic effects.
Caption: Modulation of the PI3K/Akt survival pathway by Ginkgolide B.
Experimental Workflow for Investigating Ginkgolide B Effects
A typical experimental workflow to investigate the cellular effects of Ginkgolide B involves several key stages, from initial cell culture to data analysis.
Caption: A standard experimental workflow for studying Ginkgolide B.
References
- 1. Ginkgolide B | Endogenous Metabolite | PAFR | Apoptosis | TargetMol [targetmol.com]
- 2. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide B and bilobalide block the pore of the 5-HT3 receptor at a location that overlaps the picrotoxin binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proanthocyanidins from Ginkgo biloba extract EGb 761® exert antioxidative activity in vitro and antiamnesic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ginkgolide B vs. Bilobalide: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide B and bilobalide, two prominent terpene lactones isolated from the leaves of the Ginkgo biloba tree, have garnered significant attention for their diverse pharmacological effects. While both compounds contribute to the therapeutic properties of Ginkgo biloba extracts, they possess distinct biological activity profiles. This guide provides an objective comparison of ginkgolide B and bilobalide, supported by experimental data, to aid researchers in their exploration of these natural compounds for therapeutic development.
Neuroprotective Effects
Both ginkgolide B and bilobalide exhibit neuroprotective properties, albeit through different primary mechanisms. Ginkgolide B is a potent antagonist of the platelet-activating factor (PAF) receptor, which is implicated in excitotoxicity and neuronal damage.[1][2] Bilobalide, on the other hand, demonstrates neuroprotection through multiple avenues, including the preservation of mitochondrial function and inhibition of apoptosis.[3][4]
| Compound | Assay | Model | Key Findings | Reference |
| Ginkgolide B | Oxygen-Glucose Deprivation (OGD) | SH-SY5Y cells | IC50 for reducing ROS production: 7.523 mg/L | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | 6 mg/kg p.o. for 7 days significantly reduced infarct volume | [6] | |
| Bilobalide | Oxygen-Glucose Deprivation (OGD) | SH-SY5Y cells | 25-100 μM dose-dependently protected neurons against oxidative stress | [7] |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | 6 mg/kg p.o. for 7 days significantly reduced infarct volume in normoglycemic rats | [6] | |
| GABA-A Receptor Binding | Rat cortical membranes | IC50 for displacing [35S]-TBPS: 3.7 μM | [3] | |
| GABA-A Receptor Function | Xenopus oocytes expressing α1β2γ2L GABA-A receptors | IC50 for antagonizing GABA action: 4.6 +/- 0.5 μM | [8] |
Anti-Inflammatory Activity
Ginkgolide B and bilobalide both possess anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10]
| Compound | Assay | Model | Key Findings | Reference |
| Ginkgolide B | Lipopolysaccharide (LPS)-induced inflammation | BV2 microglia | 10 and 20 mg/kg significantly suppressed TNF-α, IL-1β, and IL-6 | [11] |
| Lipopolysaccharide (LPS)-induced inflammation | Chondrocytes | Exerted anti-inflammatory and chondroprotective activity | [10] | |
| Bilobalide | Lipopolysaccharide (LPS)-induced inflammation | APP/PS1-HEK293 cells | 100 µg/ml reduced supernatant levels of TNF-α, IL-1β, and IL-6 | [12] |
| Carrageenan-induced inflammation | Rats | 10-30 mg/kg orally significantly reduced paw oedema | [7] |
Anti-Apoptotic Effects
The anti-apoptotic activities of ginkgolide B and bilobalide are crucial to their protective effects in various disease models. They modulate the expression of pro- and anti-apoptotic proteins, thereby preventing programmed cell death.
| Compound | Assay | Model | Key Findings | Reference |
| Ginkgolide B | α-synuclein-induced apoptosis | SH-SY5Y cells | Protected against α-synuclein-induced decrease in cell viability | [13] |
| Bupivacaine-induced apoptosis | SH-SY5Y cells | 40 μmol/L pretreatment decreased the number of apoptotic cells | [14] | |
| Bilobalide | α-synuclein-induced apoptosis | SH-SY5Y cells | Reduced cell apoptosis after aggregated α-synuclein stimulation | [13] |
| Staurosporine-induced apoptosis | PC12 cells | Showed significant inhibition of caspase-3 activation | [15] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley rats (270-320 g) are fasted overnight with free access to water. Anesthesia is induced and maintained with an appropriate anesthetic agent.
-
Surgical Procedure: A 4-0 nylon monofilament with a blunted tip is inserted into the external carotid artery and advanced into the internal carotid artery until it occludes the origin of the middle cerebral artery.[16]
-
Ischemia and Reperfusion: The filament is left in place for a specified duration (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is withdrawn to allow blood flow to resume.
-
Infarct Volume Assessment: After a designated reperfusion period (e.g., 24 hours), the rat is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The infarct volume is then quantified using image analysis software.[17][18]
Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
This in vitro model simulates ischemic conditions in neuronal cells.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium until they reach the desired confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and 94% N2) for a specific duration (e.g., 4-24 hours).[5][19]
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with standard glucose-containing medium, and the cells are returned to a normoxic incubator for a specified period (e.g., 6-72 hours).[5][19]
-
Assessment of Cell Viability and Apoptosis: Cell viability can be assessed using assays such as the MTT assay. Apoptosis can be measured by flow cytometry using Annexin V/PI staining or by quantifying caspase activity.[14]
Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV2 Microglial Cells
This in vitro model is used to study the anti-inflammatory effects of compounds on microglial cells.
-
Cell Culture: Murine microglial BV2 cells are cultured in standard medium.
-
LPS Stimulation: Cells are treated with LPS (e.g., 100 ng/mL to 10 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.[1][20]
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO) in the culture supernatant can be measured using the Griess assay. The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be quantified using ELISA.[1][21]
-
Western Blot Analysis: The expression of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways can be analyzed by Western blotting.[1]
Signaling Pathways and Mechanisms of Action
The biological activities of ginkgolide B and bilobalide are mediated by their interaction with specific signaling pathways.
Ginkgolide B Signaling Pathways
Ginkgolide B's primary mechanism of action is the antagonism of the Platelet-Activating Factor Receptor (PAFR). This action inhibits downstream inflammatory and apoptotic signaling cascades.
Caption: Ginkgolide B antagonizes the PAF receptor, inhibiting inflammatory and apoptotic pathways.
Bilobalide Signaling Pathways
Bilobalide exerts its effects through multiple pathways, including the modulation of GABA-A receptors and the activation of pro-survival signaling cascades like the PI3K/Akt pathway.
Caption: Bilobalide's neuroprotective effects involve GABA-A receptor antagonism and activation of pro-survival pathways.
Experimental Workflow: MCAO Model
The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of a compound using the MCAO model in rats.
Caption: Workflow for assessing neuroprotective effects in a rat MCAO model.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB activation is associated with anti-inflammatory and anti-apoptotic effects of Ginkgolide B in a mouse model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bilobalide and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different neuroprotective responses of Ginkgolide B and bilobalide, the two Ginkgo components, in ischemic rats with hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Bilobalide, a sesquiterpene trilactone from Ginkgo biloba, is an antagonist at recombinant alpha1beta2gamma2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Synergistic Anti-Inflammatory Effect of Typical Functional Components of Extracts of Ginkgo Biloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide B reduces neuronal cell apoptosis in the traumatic rat brain: possible involvement of toll-like receptor 4 and nuclear factor kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginkgolide B and bilobalide ameliorate neural cell apoptosis in α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Ginkgolide B on Bupivacaine-Induced Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aquila.usm.edu [aquila.usm.edu]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 18. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of Ginkgolide B and Other Platelet-Activating Factor (PAF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ginkgolide B with other prominent Platelet-Activating Factor (PAF) antagonists, including WEB 2086 and CV-3988. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). PAF antagonists are a class of compounds that inhibit the binding of PAF to its receptor, thereby blocking its biological effects. These antagonists are of significant interest in the development of therapies for various inflammatory and cardiovascular diseases.
Ginkgolide B, a terpenoid trilactone isolated from the Ginkgo biloba tree, is a well-characterized natural PAF antagonist. This guide compares its efficacy and properties with synthetic PAF antagonists such as WEB 2086 and CV-3988. Another name for Ginkgolide B used in some literature is BN 52021.
Chemical Structures of PAF Antagonists
The chemical structures of Ginkgolide B, WEB 2086, and CV-3988 are presented below.
| Antagonist | Chemical Structure |
| Ginkgolide B | ![]() |
| WEB 2086 | ![]() |
| CV-3988 | ![]() |
Comparative Efficacy of PAF Antagonists
The inhibitory potency of Ginkgolide B, WEB 2086, and CV-3988 has been evaluated in various in vitro assays. The following tables summarize their half-maximal inhibitory concentrations (IC50) for PAF-induced platelet aggregation and their binding affinities (Ki) for the PAF receptor.
Table 1: Inhibition of PAF-Induced Platelet Aggregation (IC50)
| Antagonist | Species | IC50 (µM) | Reference |
| Ginkgolide B (BN 52021) | Human | 0.273 | [1] |
| Human | 5.9 (2.5 µg/mL) | [2] | |
| Rabbit | 0.442 | [3] | |
| WEB 2086 | Human | 0.17 | [4] |
| Human | 0.117 | [5] | |
| CV-3988 | Rabbit | 3-30 | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 2: PAF Receptor Binding Affinity (Ki)
| Antagonist | Species/Cell Line | Ki (µM) | Reference |
| Ginkgolide B (BN 52021) | N/A | N/A | Data not readily available in the searched literature |
| WEB 2086 | N/A | N/A | Data not readily available in the searched literature |
| CV-3988 | Rabbit Platelets | 0.872 | [7] |
Mechanism of Action: The PAF Signaling Pathway
PAF initiates its cellular effects by binding to the PAF receptor, which is coupled to heterotrimeric G-proteins, primarily Gq/11 and Gi. Activation of these G-proteins triggers a cascade of intracellular signaling events. The diagram below illustrates the PAF signaling pathway and the point of inhibition by PAF antagonists.
Figure 1: The Platelet-Activating Factor (PAF) signaling cascade. PAF antagonists competitively inhibit the binding of PAF to its receptor, preventing the activation of downstream signaling pathways mediated by Gq/11 and Gi proteins.
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
1. Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood from a healthy human volunteer into a tube containing an anticoagulant (e.g., 3.8% trisodium citrate, 9:1 v/v). b. Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.[8][9] c. Carefully collect the upper layer of PRP.
2. Platelet Aggregation Measurement (Light Transmission Aggregometry): a. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 cells/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. b. Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar. c. Add the test compound (e.g., Ginkgolide B, WEB 2086, or CV-3988) at various concentrations and incubate for a specified time (e.g., 2-5 minutes). d. Initiate platelet aggregation by adding a sub-maximal concentration of PAF. e. Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. f. The percentage of inhibition is calculated by comparing the aggregation in the presence of the antagonist to the control (PAF alone). g. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
References
- 1. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide B and Its Synthetic Analogues: A Comparative Efficacy Guide
Ginkgolide B, a structurally complex terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant attention for its potent biological activities, primarily as an antagonist of the platelet-activating factor (PAF) receptor.[1][2] This antagonism underlies many of its therapeutic effects, including neuroprotection and inhibition of platelet aggregation.[3][4][5] In the quest for improved therapeutic agents with enhanced efficacy, bioavailability, and selectivity, numerous synthetic analogues of Ginkgolide B have been developed and evaluated. This guide provides a comparative analysis of the efficacy of Ginkgolide B against some of its synthetic counterparts, supported by experimental data and methodologies.
Comparative Efficacy Data
The primary mechanism of action for Ginkgolide B and its analogues is the inhibition of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor involved in a myriad of inflammatory and thrombotic events. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) to the PAFR. A lower IC50 or Ki value indicates a higher potency.
Several studies have focused on modifying the chemical structure of Ginkgolide B to enhance its anti-platelet aggregation activity. For instance, a series of ginkgolide-1,2,3-triazole derivatives were synthesized and showed potent anti-platelet aggregation activities, with some derivatives exhibiting IC50 values in the range of 5-21 nM, indicating a 10 to 20-fold higher potency than the natural Ginkgolide B.[6] Another study focused on substitutions at the 7-position of the ginkgolide core, revealing that 7α-chloro ginkgolide B is the most potent nonaromatic derivative described to date, with a Ki value of 110 nM.[1]
Below is a summary of the reported efficacy data for Ginkgolide B and some of its synthetic analogues.
| Compound | Target | Assay | Efficacy (IC50/Ki) | Reference |
| Ginkgolide B | PAF Receptor | Rabbit Platelet Aggregation | - | [3] |
| Ginkgolide B | PAF Receptor | - | IC50: 10⁻⁷–10⁻⁸ M | [7] |
| Ginkgolide-1,2,3-triazole derivatives | PAF Receptor | Anti-platelet Aggregation | IC50: 5-21 nM | [6] |
| 7α-chloro ginkgolide B | PAF Receptor | Cloned PAF Receptor Binding | Ki: 110 nM | [1] |
| 10-O-p-chlorobenzyl ginkgolide B | PAF Receptor | Anti-PAF Assay | ~4-fold more potent than Ginkgolide B | [8] |
| 10-O-dialkylaminoethyl ginkgolide B derivatives | PAF Receptor | Rabbit Platelet Aggregation | Excellent inhibiting effect, comparable to Ginkgolide B | [3] |
Experimental Protocols
The evaluation of Ginkgolide B and its analogues typically involves in vitro assays to determine their PAF receptor antagonistic activity. A common method is the platelet aggregation assay.
Rabbit Platelet Aggregation Assay:
-
Preparation of Platelet-Rich Plasma (PRP): Blood is collected from rabbits and centrifuged at a low speed to separate the PRP.
-
Induction of Aggregation: The PRP is treated with a PAF solution to induce platelet aggregation, which is monitored using an aggregometer.
-
Inhibition Assay: The test compound (Ginkgolide B or its analogue) is pre-incubated with the PRP before the addition of PAF.
-
Data Analysis: The concentration of the compound that inhibits PAF-induced platelet aggregation by 50% is determined and reported as the IC50 value.
Cloned PAF Receptor Binding Assay:
-
Membrane Preparation: Cells expressing the cloned human PAF receptor are harvested and homogenized to prepare a membrane fraction.
-
Radioligand Binding: The membranes are incubated with a radiolabeled PAF receptor ligand (e.g., [3H]PAF) in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The Ki value, representing the binding affinity of the compound to the receptor, is calculated from the competitive binding data.
Signaling Pathways
Ginkgolide B exerts its neuroprotective and anti-inflammatory effects by modulating several signaling pathways, primarily through its antagonism of the PAF receptor.
PAF Receptor Signaling Pathway:
Platelet-activating factor (PAF) binding to its G-protein coupled receptor (PAFR) on the cell surface activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses, including platelet aggregation, inflammation, and neurotransmitter release. Ginkgolide B and its analogues act as competitive antagonists, blocking PAF from binding to its receptor and thereby inhibiting these downstream effects.
References
- 1. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and biological evaluation of 10-O-dialkylaminoethyl ginkgolide B as platelet-activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (±)-Ginkgolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ginkgolide B Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of Ginkgolide B, a major bioactive terpene lactone isolated from the leaves of the Ginkgo biloba tree. It summarizes key quantitative data from preclinical studies on its neuroprotective, anti-inflammatory, and anti-cancer effects, and offers detailed experimental protocols for the cited research. The guide also includes visualizations of implicated signaling pathways to facilitate a deeper understanding of its mechanisms of action.
Data Presentation
The following tables summarize the quantitative experimental data on the therapeutic effects of Ginkgolide B across various models.
Neuroprotective Effects of Ginkgolide B in Cerebral Ischemia
| Experimental Model | Treatment Group | Outcome Measure | Result | Citation |
| Rat model of transient focal ischemia (MCAO) | Ginkgolide B | Infarct size in basal ganglia | Reduced within 3 hours post-ischemia | [1] |
| Rat model of transient focal ischemia (MCAO) | Ginkgolide B | Infarct size in cerebral cortex | Reduced within 5 hours post-ischemia | [1] |
| Rat model of transient focal ischemia (MCAO) | Ginkgolide B | Brain edema | Attenuated for up to 5 hours post-ischemia | [1] |
| Rat model of transient focal ischemia (MCAO) | Ginkgolide B | Blood-brain barrier permeability | Decreased for up to 5 hours post-ischemia | [1] |
Anti-inflammatory Effects of Ginkgolide B
| Experimental Model | Treatment Group | Biomarker | Result | Citation |
| LPS-induced BV2 microglial cells | Ginkgolide B | TNF-α, IL-1β, IL-6 secretion | Significantly decreased in a dose-dependent manner | [2] |
| LPS-induced C57 mice | Ginkgolide B | TNF-α, IL-1β, IL-6 protein expression in hippocampus and striatum | Significantly reduced | [2] |
| Ox-LDL-treated HUVECs | Ginkgolide B (20-100 µg/ml) | IL-1α, IL-1β, IL-6, MCP-1, CXCL-1, CXCL-2 expression | Downregulated | [3] |
Anti-Cancer Effects of Ginkgolide B
| Cell Line | Ginkgolide B Concentration | Effect | Citation |
| Gastric Cancer (AGS and HGC-27) | 0, 20, 50 µM | Dose-dependent inhibition of proliferation, migration, and invasion. Induction of apoptosis and pyroptosis. | [4] |
| Pancreatic Cancer | Varies | Significantly downregulated the IC50 of gemcitabine in a dose-dependent manner. | [5] |
| Ovarian Cancer (SKOV3 and CAOV3) | 100 µM | Inhibited cell proliferation by 57.3% and 63.1% respectively after 3 days. | [6] |
Comparative Experimental Data
Ginkgolide B vs. Other Therapeutic Agents
| Condition | Comparison Agent | Experimental Model | Key Findings | Citation |
| Alzheimer's Disease | Donepezil | Human clinical trial | Ginkgo biloba extract (containing Ginkgolide B) showed comparable efficacy to donepezil in improving cognitive function. A combination of both showed further improvement. | [7][8][9][10][11] |
| Oral Cancer | Cisplatin | Oral squamous cell carcinoma cell lines | Ginkgolide B enhanced the chemosensitivity of cancer cells to cisplatin, increasing apoptosis. | [6][12][13] |
| Cisplatin-induced Ototoxicity | Cisplatin alone | Rat model and auditory cells | Ginkgolide B protected against cisplatin-induced hearing loss and vestibular dysfunction. | [14] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia
This protocol is a common method to induce stroke in animal models to study the effects of neuroprotective agents like Ginkgolide B.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon suture with a silicone-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Introduce the silicone-coated nylon suture through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance is typically felt.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Neurological deficit scoring and histological analysis (e.g., TTC staining for infarct volume) can be performed at various time points post-MCAO.[1]
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Ginkgolide B on the proliferation of cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ginkgolide B stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ginkgolide B and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.[15][16][17][18]
Measurement of Inflammatory Cytokines (ELISA)
This protocol is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum.
Materials:
-
ELISA kits for the specific cytokines of interest
-
Cell culture supernatants or serum samples from experimental animals
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the standards and samples (cell culture supernatant or serum) to the wells and incubate.
-
Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add the substrate for the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve.[2][3]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by Ginkgolide B.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, NLRP3)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the bands corresponds to the protein levels.[19][20][21]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by Ginkgolide B, as described in the cited literature.
References
- 1. Therapeutic neuroprotective effects of ginkgolide B on cortex and basal ganglia in a rat model of transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginkgolide B Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgo May Sensitize Ovarian Cancer Cells to Cisplatin: Antiproliferative and Apoptosis-Inducing Effects of Ginkgolide B on Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Frontiers | Ginkgo Biloba Extract Is Comparable With Donepezil in Improving Functional Recovery in Alzheimer’s Disease: Results From a Multilevel Characterized Study Based on Clinical Features and Resting-State Functional Magnetic Resonance Imaging [frontiersin.org]
- 9. Is Ginkgo Biloba Comparable to Donepezil for Treating… | Clinician.com [clinician.com]
- 10. Efficacy of Ginkgo biloba as an adjunct to donepezil in amyloid PET-positive Alzheimer’s patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness and safety of ginkgo biloba preparations in the treatment of Alzheimer's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchmap.jp [researchmap.jp]
- 14. Ginkgolide B protects against cisplatin-induced ototoxicity: enhancement of Akt-Nrf2-HO-1 signaling and reduction of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. vigo-avocats.com [vigo-avocats.com]
- 19. nacalai.com [nacalai.com]
- 20. youtube.com [youtube.com]
- 21. bu.edu [bu.edu]
A Comparative Guide to Ginkgolide B Extraction Methods for Researchers
For Immediate Release
This guide provides a comparative analysis of prevalent extraction methods for ginkgolide B, a potent terpenoid lactone found in Ginkgo biloba leaves with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the performance and methodologies of various extraction techniques. The objective is to furnish a comprehensive resource to aid in the selection of the most suitable extraction strategy based on desired yield, purity, and operational parameters.
Comparative Analysis of Extraction Methodologies
The extraction of ginkgolide B from Ginkgo biloba leaves is a critical step in its isolation for research and pharmaceutical applications. The efficiency of this process is contingent on the chosen methodology, with each approach offering a unique balance of yield, purity, solvent consumption, and extraction time. This guide explores four primary methods: conventional solvent extraction, supercritical fluid extraction (SFE-CO2), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
Data Summary
The following table summarizes the quantitative data gathered from various studies on these extraction techniques. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, analytical methods, and the specific metrics reported in the literature.
| Extraction Method | Key Parameters | Ginkgolide B Yield/Content | Purity | Solvent/Co-solvent | Extraction Time | Source |
| Conventional Solvent Extraction | 70% Ethanol, Macroporous Resin Chromatography, Crystallization | Not explicitly stated as yield, but high recovery is implied. | ≥ 95% | 70% Ethanol, 20% Ethanol, 80% Ethanol, Isopropanol | Multi-step process, likely several hours to days | [1] |
| Supercritical Fluid Extraction (SFE-CO2) | 25 MPa pressure, 45°C temperature, 60 mesh particle size | 17.26 mg/g of extract | > 85% | 100% Ethanol (as co-solvent) | 1.5 hours | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | 303 W ultrasound power, 45°C temperature, 60 mesh particle size | 10.6 ± 0.57 mg/g (total ginkgolides) | Not specified for Ginkgolide B | 63% Ethanol with 1.8% Acetic Acid | 40 minutes | [4] |
| Microwave-Assisted Extraction (MAE) | 120 W microwave power | Not specified for Ginkgolide B (data for total phenolics and flavonoids) | Not specified for Ginkgolide B | 60% Aqueous Ethanol | 20 minutes | [5][6] |
Experimental Protocols
Conventional Solvent Extraction with Macroporous Resin Chromatography
This method is a traditional and widely used technique for obtaining high-purity ginkgolide B.
Protocol:
-
Extraction: Extract dried Ginkgo biloba leaf powder three times with 70% ethanol.
-
Concentration: Combine the extracts and concentrate under reduced pressure to remove the ethanol.
-
Dilution: Dilute the concentrated extract with water to a crude drug density of 0.1 g/mL.
-
Resin Adsorption: Load the diluted extract onto an HPD-450 macroporous resin column.
-
Elution of Impurities: Wash the column with 20% ethanol to remove impurities.
-
Elution of Ginkgolide B: Elute the target compound, ginkgolide B, with 80% ethanol.
-
Crystallization: Concentrate the 80% ethanol eluate and allow it to crystallize.
-
Recrystallization: Recrystallize the crude crystals with isopropanol to obtain ginkgolide B with a purity of 95% or higher.[1]
Supercritical Fluid Extraction (SFE-CO2)
SFE-CO2 is a green technology that utilizes supercritical carbon dioxide as the primary solvent, often with a co-solvent to enhance the extraction of moderately polar compounds like ginkgolide B.
Protocol:
-
Sample Preparation: Grind dried Ginkgo biloba leaves to a particle size of 60 mesh.
-
Extraction Conditions:
-
Extraction Pressure: 25 MPa
-
Extraction Temperature: 45°C
-
Co-solvent: 100% Ethanol
-
-
Extraction Process: Perform the extraction for 1.5 hours.[2][3]
-
Purification: Further purification of the extract can be achieved by recrystallization to improve the purity to over 85%.[3]
Ultrasound-Assisted Extraction (UAE)
UAE employs ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent.
Protocol:
-
Sample Preparation: Use Ginkgo biloba leaf powder with a particle size of 60 mesh.
-
Solvent Preparation: Prepare an extraction solvent of 63% ethanol containing 1.8% acetic acid.
-
Extraction Parameters:
-
Ultrasound Power: 303 W
-
Extraction Temperature: 45°C
-
Solvent-to-Solid Ratio: 40 mL/g
-
-
Extraction Process: Sonicate the mixture for 40 minutes.[4]
-
Post-Extraction: The resulting extract contains a mixture of ginkgolides, including ginkgolide B.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. While the cited study focused on total phenolics and flavonoids, the optimized conditions provide a strong starting point for ginkgolide B extraction.
Protocol:
-
Solvent Selection: Use 60% aqueous ethanol as the extraction solvent.
-
Extraction Parameters:
-
Microwave Power: 120 W
-
-
Extraction Process: Subject the sample and solvent mixture to microwave irradiation for 20 minutes.[5][6]
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of ginkgolide B from Ginkgo biloba leaves.
Caption: Generalized workflow for Ginkgolide B extraction and purification.
Conclusion
The selection of an appropriate extraction method for ginkgolide B is a multifaceted decision that depends on the specific goals of the research or production.
-
Conventional solvent extraction followed by chromatography is a robust method for achieving high purity, making it suitable for applications requiring a highly purified compound.[1]
-
SFE-CO2 offers a greener alternative with good yields and high purity, though it may require more specialized equipment.[2][3]
-
UAE and MAE present rapid and efficient options, significantly reducing extraction times, which is advantageous for high-throughput screening and initial extraction steps.[4][5][6]
Further optimization of UAE and MAE parameters specifically for ginkgolide B could potentially enhance their yield and purity, making them even more competitive with traditional and SFE methods. This guide provides the foundational data and protocols to assist researchers in navigating these choices and advancing their work on this important bioactive compound.
References
- 1. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An efficient microwave assisted extraction of phenolic compounds and antioxidant potential of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide B in Focus: A Comparative Analysis of Terpenoids from Ginkgo biloba
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of Ginkgolide B versus other prominent terpenoids derived from Ginkgo biloba, supported by experimental data and mechanistic insights.
The leaves of the ancient Ginkgo biloba tree are a rich source of unique terpene trilactones, primarily ginkgolides A, B, C, J, and bilobalide.[1][2] These compounds are major bioactive constituents of the standardized Ginkgo biloba extract, EGb 761, which is widely studied for its therapeutic properties, particularly in the context of cardiovascular and neurological disorders.[3][4][5] Among these, Ginkgolide B has garnered significant attention for its potent and specific biological activities. This guide provides a detailed comparison of Ginkgolide B with other Ginkgo terpenoids, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid in research and development.
Comparative Biological Activities: A Quantitative Overview
The primary pharmacological distinction among the ginkgolides lies in their potency as antagonists of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammation and thrombosis.[1][6] Ginkgolide B is consistently reported as the most potent PAF receptor antagonist among the naturally occurring ginkgolides.[7][8]
| Terpenoid | Biological Activity | Assay System | IC50 / Effect | Reference |
| Ginkgolide B | PAF-induced platelet aggregation | Human platelets | 2.5 µg/mL | [9] |
| PAF-induced platelet aggregation | Rabbit platelets | IC50: 5-21 nM (derivatives) | [10] | |
| Inhibition of 5-HT3A receptor | Xenopus oocytes | 730 µM | [11] | |
| Ginkgolide A | PAF-induced platelet aggregation | Human platelets | 15.8 µg/mL | [9] |
| Inhibition of 5-HT3A receptor | Xenopus oocytes | >1 mM | [11] | |
| Ginkgolide C | PAF-induced platelet aggregation | Human platelets | 29.8 µg/mL | [9] |
| PAF Antagonism | 25 times less potent than Ginkgolide B | [7] | ||
| Ginkgolide J | PAF-induced platelet aggregation | Human platelets | 43.5 µg/mL | [9] |
| Bilobalide | Inhibition of 5-HT3A receptor | Xenopus oocytes | 470 µM | [11] |
Note: The potency of these compounds can vary based on the experimental system. The data presented provides a comparative snapshot of their relative activities.
Neuroprotection: Divergent Mechanisms of Ginkgolide B and Bilobalide
Both Ginkgolide B and the sesquiterpenoid bilobalide exert neuroprotective effects, particularly in the context of cerebral ischemia.[3][12] However, their efficacy and underlying mechanisms can differ, especially under varying physiological conditions such as hyperglycemia.
A key study demonstrated that while both Ginkgolide B and bilobalide offered neuroprotection in normoglycemic rats subjected to transient cerebral ischemia, bilobalide's protective effects were diminished in hyperglycemic conditions.[12] Ginkgolide B was effective in reducing reactive oxygen species (ROS) and malondialdehyde levels in both normoglycemic and hyperglycemic models. In contrast, bilobalide failed to control these oxidative stress markers in hyperglycemic ischemic rats.[12] Furthermore, bilobalide, but not Ginkgolide B, caused an acute increase in cerebral blood flow after reperfusion, which may not be beneficial in the context of hyperglycemic stroke.[12]
Ginkgolide B's neuroprotective actions are also linked to its ability to preserve the integrity of the blood-brain barrier (BBB). It has been shown to reduce endothelial permeability and upregulate the expression of tight junction proteins like ZO-1 and occludin.[3]
Anti-inflammatory and Antioxidant Pathways
The anti-inflammatory properties of ginkgolides are a significant area of research. Ginkgolide B has been shown to alleviate inflammatory responses by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[13] It can reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[13]
Recent studies have highlighted the role of the Akt/Nrf2 signaling pathway in the antioxidant effects of ginkgolides. One study found that Ginkgolide B exerted the strongest antioxidant effects against ischemic stroke among Ginkgolides A, K, and bilobalide by upregulating antioxidant proteins through this pathway.[14] In astrocytes, Ginkgolide K demonstrated stronger anti-inflammatory and antioxidant effects than Ginkgolide B by more effectively inhibiting IL-6 and TNF-α and inducing the Nrf2/HO-1 signaling pathway.[15]
The diagram below illustrates the general experimental workflow for assessing the neuroprotective effects of Ginkgo terpenoids in an in vitro model of ischemia.
The Platelet-Activating Factor (PAF) Antagonism Pathway
Ginkgolide B's most well-characterized mechanism of action is its potent and competitive antagonism of the PAF receptor.[6] PAF is a phospholipid mediator involved in a wide range of pathophysiological processes, including platelet aggregation, inflammation, and anaphylaxis.[5] By blocking the PAF receptor, Ginkgolide B can inhibit these downstream effects. Other ginkgolides like A and C also antagonize the PAF receptor, but with significantly lower potency.[7][9] Bilobalide, however, does not exhibit this bioactivity.[5][16]
The following diagram depicts the inhibitory action of Ginkgolide B on the PAF signaling pathway.
Experimental Protocols
Platelet Aggregation Assay (In Vitro)
This method is used to determine the inhibitory effect of ginkgolides on PAF-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 250 x g) for 10 minutes to obtain PRP.[10]
-
Incubation: A sample of PRP is placed in an aggregometer cuvette and incubated at 37°C.
-
Treatment: The test compound (e.g., Ginkgolide B, A, C, or J dissolved in a suitable solvent) is added to the PRP at various concentrations and incubated for a short period.
-
Induction of Aggregation: Platelet aggregation is induced by adding a standardized concentration of PAF.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time using an aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the aggregation in the control (vehicle-treated) sample. IC50 values are then determined from the dose-response curves.[9]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Cell Culture
This in vitro model mimics the conditions of ischemia-reperfusion injury in the brain.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) are cultured under standard conditions (e.g., 37°C, 5% CO2) in a complete culture medium.[14][17]
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified period (e.g., 2-4 hours) to induce ischemic-like injury.[14]
-
Reoxygenation (R): Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to normoxic conditions (37°C, 5% CO2) for a period (e.g., 6-24 hours) to simulate reperfusion.[14]
-
Treatment: Test compounds (Ginkgolide B, bilobalide, etc.) can be added before OGD (pre-treatment) or during the reoxygenation phase.[17]
-
Assessment of Neuroprotection: The effects of the compounds are evaluated by measuring various endpoints, including cell viability (e.g., MTT assay), apoptosis (e.g., caspase-3 activity assay), oxidative stress (e.g., ROS production), and the expression of relevant proteins via Western blot.[14][18]
Conclusion
The terpenoids isolated from Ginkgo biloba exhibit a range of overlapping and distinct biological activities. Ginkgolide B distinguishes itself primarily through its superior potency as a PAF receptor antagonist, a property that underpins many of its therapeutic effects, including the inhibition of platelet aggregation and inflammation. While other ginkgolides share this mechanism to a lesser extent, and bilobalide offers neuroprotection through different pathways, Ginkgolide B's robust and multifaceted activities make it a compound of significant interest for drug development, particularly for neurological and vascular disorders. The comparative data and mechanistic diagrams provided in this guide offer a foundational resource for researchers aiming to harness the therapeutic potential of these unique natural products.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human pharmacokinetics of ginkgo terpene lactones and impact of carboxylation in blood on their platelet-activating factor antagonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 7. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide B and bilobalide block the pore of the 5-HT3 receptor at a location that overlaps the picrotoxin binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different neuroprotective responses of Ginkgolide B and bilobalide, the two Ginkgo components, in ischemic rats with hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing the role of Ginkgolide B and Ginkgolide K on cultured astrocytes exposed to oxygen‑glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Ginkgolide B: A Comparative Analysis of Clinical Trial Results in Neurological and Cardiovascular Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest for its potential therapeutic applications. Its primary mechanism of action is the potent and selective antagonism of the platelet-activating factor (PAF) receptor. PAF is a pro-inflammatory phospholipid mediator implicated in a variety of pathological processes, including neuronal damage, platelet aggregation, and vascular permeability. This guide provides a comprehensive comparison of the clinical trial results for ginkgolide B in various disorders, with a focus on ischemic stroke, stable angina, and multiple sclerosis. Its performance is evaluated in the context of established treatment protocols, supported by experimental data and detailed methodologies.
Mechanism of Action: PAF Receptor Antagonism
Ginkgolide B exerts its pharmacological effects by competitively inhibiting the binding of platelet-activating factor (PAF) to its receptor (PAFR), a G-protein coupled receptor. This inhibition disrupts the downstream signaling cascades that are activated by PAF.
Clinical Trial Results in Ischemic Stroke
Ginkgolide B has been most extensively studied as an adjunctive therapy in acute ischemic stroke, where its anti-inflammatory and neuroprotective properties are thought to be beneficial.
Comparison with Standard of Care
The current standard of care for acute ischemic stroke includes intravenous thrombolysis with alteplase and mechanical thrombectomy. Clinical trials of ginkgolide B have primarily evaluated its use in conjunction with these standard treatments.
| Feature | Standard of Care (Alteplase +/- Thrombectomy) | Ginkgolide B (Adjunctive Therapy) |
| Primary Efficacy | Improved functional outcome (mRS score 0-2) | Further improvement in functional outcome when added to standard care.[1] |
| Safety | Risk of symptomatic intracranial hemorrhage (sICH) | Did not significantly increase the risk of hemorrhage and may lower sICH rates.[1] |
| Mechanism | Restores blood flow by dissolving clots | Reduces neuroinflammation, inhibits platelet aggregation, and protects against neuronal apoptosis.[2] |
Key Clinical Trial Data: GIANT and GISAA Trials
| Trial | Treatment Group | Control Group | Key Efficacy Outcome | Key Safety Outcome |
| GIANT [1] | Ginkgolide® + IV rt-PA (n=513) | IV rt-PA alone (n=600) | Higher rate of good outcome (mRS 0-2) at 90 days (78.6% vs. 66.7%, p < 0.01). | Lower rate of symptomatic intracranial hemorrhage (0% vs. 2.72%, p < 0.01). |
| GISAA [3] | Ginkgolide injection + Aspirin | Placebo + Aspirin | Higher proportion of subjects with mRS ≤2 (87.95% vs. 83.03%, p = 0.0418). | No significant difference in death and recurrence rate at day 28. |
Experimental Protocol: GIANT Trial
Clinical Trial Results in Stable Angina
The use of ginkgolide B in stable angina is less well-documented than in stroke, with studies often using Ginkgo biloba extracts. The rationale for its use stems from its potential to improve blood flow and reduce platelet aggregation.
Comparison with Standard of Care
Standard management for stable angina includes lifestyle modifications, anti-anginal medications (e.g., beta-blockers, calcium channel blockers, nitrates), and secondary prevention with antiplatelet agents and statins.
| Feature | Standard of Care | Ginkgo Biloba Dropping Pills (GBDP) |
| Primary Efficacy | Reduce frequency and severity of angina, improve exercise tolerance. | Rapidly alleviates angina pectoris symptoms when combined with standard treatment.[1] |
| Safety | Well-established side effect profiles for each drug class. | No discernible difference in adverse reactions compared to placebo.[1] |
| Mechanism | Reduce myocardial oxygen demand, increase myocardial oxygen supply. | May improve coronary blood flow and inhibit platelet aggregation.[4] |
Key Clinical Trial Data: Ginkgo Biloba Dropping Pills for Stable Angina with Depression
| Trial | Treatment Group | Control Group | Key Efficacy Outcome | Key Safety Outcome |
| NCT04529148 [1][5] | GBDP + Standard Therapy (n=34) | Placebo + Standard Therapy (n=34) | Significantly higher SAQ-Angina Stability score at 4 weeks (p < 0.05). | No significant difference in the incidence of adverse reactions (p > 0.05). |
Clinical Trial Results in Multiple Sclerosis
The rationale for investigating ginkgolide B in multiple sclerosis (MS) is based on the hypothesis that PAF-mediated inflammation contributes to the pathogenesis of the disease.
Comparison with Standard of Care
The standard of care for acute MS relapses often involves high-dose corticosteroids to reduce inflammation.
| Feature | Standard of Care (Corticosteroids) | Ginkgolide B |
| Primary Efficacy | Reduce the duration and severity of acute relapses. | Not found to be an effective treatment for acute exacerbations of MS.[6] |
| Safety | Potential for side effects such as mood changes, sleep disturbances, and increased blood sugar. | Generally well-tolerated with mild side effects reported in a pilot study.[7] |
| Mechanism | Broad anti-inflammatory and immunosuppressive effects. | Specific antagonism of the PAF receptor. |
Key Clinical Trial Data: Brochet et al. (1995)
| Trial | Treatment Groups | Control Group | Key Efficacy Outcome | Key Safety Outcome |
| Brochet et al. [6] | Ginkgolide B 240 mg/day (n=29), Ginkgolide B 360 mg/day (n=32) | Placebo (n=43) | No statistical difference in changes in Rankin, EDSS, and Hauser ambulation index scores. | Not detailed in the abstract, but a pilot study reported mild side effects.[7] |
Signaling Pathways in Neuroprotection
Ginkgolide B's neuroprotective effects are attributed to its influence on multiple signaling pathways beyond PAFR antagonism, including those involved in apoptosis and oxidative stress.
Conclusion
The clinical trial data for ginkgolide B presents a mixed but promising picture. In the setting of acute ischemic stroke, ginkgolide B, when used as an adjunctive therapy to standard care, has demonstrated the potential to improve functional outcomes and may have a favorable safety profile.[1][3] Its efficacy in stable angina, based on studies of Ginkgo biloba extract, suggests a benefit in symptom relief, although more specific research on ginkgolide B is warranted.[1] In contrast, the available evidence does not support the use of ginkgolide B for the treatment of acute exacerbations of multiple sclerosis.[6]
The primary mechanism of PAF receptor antagonism, coupled with its broader neuroprotective effects on pathways of inflammation, apoptosis, and oxidative stress, provides a strong rationale for its therapeutic potential in ischemic and inflammatory conditions. Future research should focus on well-designed, large-scale clinical trials to further elucidate the role of ginkgolide B, potentially as a standalone therapy or in direct comparison with current standards of care, to fully realize its clinical utility.
References
- 1. Efficacy and safety evaluation of Ginkgo biloba dropping pill (GBDP) on stable angina pectoris complicated with depression: A placebo-controlled, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness Analysis of Ginkgolide Injection in the Treatment of Ischemic Stroke Based on a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of Ginkgo biloba dropping pills in the treatment of coronary heart disease with stable angina pectoris and depression: study protocol for a randomised, placebo-controlled, parallel-group, double-blind and multicentre clinical trial | BMJ Open [bmjopen.bmj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Inclusion/Exclusion Criteria | McGovern Medical School [med.uth.edu]
- 7. [Pilot study of Ginkgolide B, a PAF-acether specific inhibitor in the treatment of acute outbreaks of multiple sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide B: A Comparative Review of Its Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide B, a unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] As a potent and specific antagonist of the platelet-activating factor (PAF) receptor, its therapeutic potential spans a range of disorders, from neurodegenerative diseases to inflammatory conditions and cancer.[1][3][4] This guide provides a comprehensive comparison of the experimental evidence supporting the therapeutic effects of ginkgolide B, presenting quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to facilitate objective evaluation and inform future research and development.
Neuroprotective Effects
Ginkgolide B exhibits significant neuroprotective properties, primarily investigated in the context of cerebral ischemia (stroke), and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][5] Its mechanisms of action are multifactorial, involving anti-inflammatory, anti-apoptotic, and antioxidant effects.[1][2][6]
Key Mechanisms:
-
Anti-Apoptosis: Ginkgolide B has been shown to reduce programmed cell death in neuronal tissues. It modulates the expression of apoptotic proteins, notably by increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[7][8][9] This action is often mediated through the activation of survival signaling pathways like PI3K/Akt.[10]
-
Antioxidant Activity: The compound enhances the cellular antioxidant defense system. It upregulates key antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) by activating the Akt/Nrf2 signaling pathway, thereby protecting neurons from oxidative stress-induced injury.[1][2]
-
Anti-Inflammatory Action: By inhibiting PAF and modulating pathways like TLR4/NF-κB, ginkgolide B reduces the production of pro-inflammatory cytokines in the central nervous system, mitigating neuroinflammation.[1][6][11]
-
Excitotoxicity Reduction: Ginkgolide B can inhibit glutamate-induced damage by acting on NMDA and AMPA receptors, preventing excessive calcium influx and subsequent neuronal death.[1]
Comparative Data on Neuroprotective Effects
| Study & Model | Treatment Protocol | Key Outcomes & Efficacy | Control/Alternative |
| Ischemic Stroke (in vivo) [7] | Rat model with middle cerebral artery occlusion (MCAO) | 10 mg/kg Ginkgolide B (i.v.) | Significantly reduced cerebral PAF levels in an exposure-response manner (R² = 0.9123). Alleviated cerebral infarction and improved neurological function scores within 24 hours. |
| Ischemic Stroke (in vitro) [8] | Rat cortical neuron network with oxygen-glucose deprivation/reoxygenation (OGD/R) | Pretreatment with Ginkgolide B | Increased neuron viability, inhibited apoptosis by regulating Bax and Bcl-2 expression, and enhanced the integrity of the endothelial barrier (increased ZO-1 and occludin). |
| Neuroinflammation (in vivo) [11] | C57BL/6 mice with LPS-induced inflammation | Ginkgolide B treatment | Significantly reduced the LPS-induced increase in TNF-α, IL-1β, and IL-6 protein expression in the hippocampus and striatum. |
| Neuroinflammation (in vitro) [11] | LPS-activated BV2 microglial cells | Ginkgolide B treatment | Dose-dependently inhibited the secretion of TNF-α, IL-1β, and IL-6 and reduced nitric oxide (NO) production. |
Signaling Pathways in Neuroprotection
Caption: Ginkgolide B neuroprotective signaling pathways.
Anti-inflammatory Effects
Ginkgolide B's anti-inflammatory properties are well-documented and are central to many of its therapeutic effects. The primary mechanism is its potent antagonism of the platelet-activating factor (PAF), a key mediator in inflammation.[1][3] It also directly interferes with inflammatory signaling cascades.
Key Mechanisms:
-
PAF Receptor (PAFR) Antagonism: Ginkgolide B is a competitive inhibitor of PAFR. By blocking PAF from binding to its receptor, it prevents the activation of downstream signaling, including phospholipase C activation and neutrophil chemotaxis, thereby reducing inflammatory responses.[1]
-
TLR4/NF-κB Pathway Inhibition: It suppresses the Toll-like receptor 4 (TLR4)-mediated inflammatory response. This inhibition prevents the phosphorylation and subsequent activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, leading to decreased production of cytokines like TNF-α, IL-1β, and IL-6.[1][6]
-
MAPK Pathway Modulation: Ginkgolide B has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, which are crucial for transducing inflammatory signals.[6][12][13]
Comparative Data on Anti-inflammatory Effects
| Study & Model | Treatment Protocol | Key Outcomes & Efficacy | Control/Alternative |
| Asthma (in vivo) [12] | Ovalbumin (OVA)-sensitized BALB/c mice | 40 mg/kg Ginkgolide B | Significantly decreased IL-5 and IL-13 in bronchoalveolar lavage fluid (BALF). Substantially inhibited eosinophil count in BALF and lung tissue and reduced mucus hyper-secretion. |
| General Inflammation (in vitro) [13] | RAW264.7 macrophage cells | Co-treatment with Ginkgolide B | Inhibited the release of nitric oxide (NO) and affected the expression of iNOS and COX2 genes on the NF-κB and MAPK pathways. |
| Neuroinflammation (in vivo) [11] | LPS-induced mice | Ginkgolide B treatment | Markedly reduced protein expression of TNF-α, IL-1β, and IL-6 in the brain. |
Signaling Pathway in Inflammation
Caption: Inhibition of the TLR4/NF-κB signaling cascade by Ginkgolide B.
Cardiovascular Effects
Ginkgolide B has demonstrated protective effects on the cardiovascular system, particularly in the context of ischemia-reperfusion (I/R) injury, atherosclerosis, and diabetic cardiomyopathy.[3][4][14]
Key Mechanisms:
-
Cardioprotection in I/R Injury: A meta-analysis of preclinical studies concluded that ginkgolide B significantly reduces myocardial infarct size and cardiac markers following I/R injury.[3] The mechanisms are linked to anti-oxidation, anti-inflammation, and anti-apoptosis.[3][9]
-
Anti-Atherosclerotic Properties: It can inhibit multiple processes in the development of atherosclerosis by correcting endothelial dysfunction, inhibiting platelet function, and reducing the formation of macrophage-derived foam cells.[4]
-
Improved Cardiac Function in Diabetes: In diabetic rat models, ginkgolide B improved hemodynamics, reduced levels of inflammatory cytokines, and alleviated cardiac fibrosis by decreasing the expression of TGF-β1 and α-SMA.[14]
Comparative Data on Cardiovascular Effects
| Study & Model | Treatment Protocol | Key Outcomes & Efficacy | Control/Alternative |
| Myocardial I/R (Meta-Analysis) [3] | 19 preclinical studies, 437 animals | Various Ginkgolide B interventions | Significantly reduced myocardial infarct size and cardiac markers (e.g., lactate dehydrogenase, creatine kinase) compared to control groups (P < 0.05). |
| Diabetic Cardiomyopathy (in vivo) [14] | Diabetic rat model | Ginkgolide B treatment | Significantly decreased malondialdehyde (MDA) concentration and elevated superoxide dismutase (SOD) activity in serum. Reduced cardiac fibrosis markers (TGF-β1, α-SMA). |
| Myocardial I/R (in vivo) [9] | Male SD rat I/R model | Ginkgolide B treatment | Improved left ventricular function, reduced infarct size, and decreased the release of lactate dehydrogenase. Increased Bcl-2/Bax ratio, indicating reduced apoptosis. |
Anti-Cancer Effects
Recent research has highlighted the potential of ginkgolide B as an anti-cancer agent, demonstrating its ability to inhibit proliferation, suppress metastasis, and induce cell death in various cancer cell lines.[15][16][17]
Key Mechanisms:
-
Inhibition of Cell Proliferation: Ginkgolide B has been shown to inhibit the growth of gastric, lung, and breast cancer cells in a dose- and time-dependent manner.[15][16][17][18]
-
Induction of Apoptosis and Pyroptosis: In gastric cancer cells, ginkgolide B promotes both apoptosis (programmed cell death) and pyroptosis (inflammatory cell death) by increasing the expression of Bax and Gasdermin D (GSDMD) while decreasing Bcl-2.[15][18]
-
Suppression of EMT: It inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by modulating markers like E-cadherin and N-cadherin.[15][18]
-
PI3K/AKT/mTOR Pathway Deactivation: In gastric cancer, the anti-tumor effects of ginkgolide B are mediated through the deactivation of the PI3K/AKT/mTOR signaling pathway.[15][18]
-
Beclin-1-Dependent Autophagy: In lung cancer, ginkgolide B induces autophagy via a beclin-1-dependent mechanism, which contributes to its anti-tumor effect by inhibiting the NLRP3 inflammasome.[16][19]
Comparative Data on Anti-Cancer Effects
| Study & Model | Treatment Protocol | Key Outcomes & Efficacy | Control/Alternative |
| Gastric Cancer (in vitro) [15][18] | AGS and HGC-27 human gastric cancer cells | Dose- and time-dependent Ginkgolide B | Significantly inhibited cell proliferation and colony formation. Markedly suppressed migration and invasion. Increased rates of apoptosis and pyroptosis in a dose-dependent manner. |
| Gastric Cancer (in vivo) [15][18] | Nude mouse xenograft model (AGS cells) | Ginkgolide B treatment | Significantly reduced tumor growth and modulated EMT markers (increased E-cadherin, decreased N-cadherin). |
| Lung Cancer (in vitro) [16][19] | A549 and H1975 human lung cancer cells | Time-dependent Ginkgolide B | Inhibited cell proliferation and decreased invasive capacity. Induced beclin-1-dependent autophagy, leading to inhibition of the NLRP3 inflammasome. |
Signaling Pathway in Gastric Cancer
Caption: Ginkgolide B deactivates the PI3K/AKT/mTOR pathway in cancer.
Experimental Protocols: Key Methodologies
1. Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia
-
Objective: To induce focal cerebral ischemia in rodents to mimic human stroke.
-
Procedure: As described in studies like Feng et al. (2019), adult male Sprague-Dawley rats are anesthetized.[7] The common carotid artery is exposed, and a nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery. After a set period (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion. Neurological deficit scores are assessed, and brain tissue is collected for analysis of infarct volume (e.g., by TTC staining) and molecular markers. Ginkgolide B or vehicle is typically administered intravenously at the time of reperfusion.[7]
2. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Objective: To induce a systemic or central inflammatory response to study the effects of anti-inflammatory agents.
-
In Vivo Procedure: As detailed by Ju et al. (2020), C57BL/6 mice are given an intraperitoneal or intracerebroventricular injection of LPS.[11] Ginkgolide B is administered prior to or following the LPS challenge. After a specified time, brain tissue (e.g., hippocampus, striatum) is harvested to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA or Western blot.[11]
-
In Vitro Procedure: BV2 microglial cells are cultured and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of varying concentrations of Ginkgolide B. Cell culture supernatants are collected to measure secreted cytokines and nitric oxide (using the Griess assay).[11]
3. Cancer Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
-
Procedure: As described by Jiang et al. (2024), human cancer cells (e.g., AGS gastric cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[15][18] Once tumors reach a palpable size, mice are randomized into groups and treated with Ginkgolide B (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and analyzed for protein expression (e.g., EMT markers) via immunohistochemistry or Western blot.[15][18]
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolide B for Myocardial Ischemia/Reperfusion Injury: A Preclinical Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 7. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 8. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cardiac dysfunction is attenuated by ginkgolide B via reducing oxidative stress and fibrosis in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ginkgolide B Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Ginkgolide B Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ginkgolide B's performance with other alternatives, supported by experimental data from preclinical studies. Due to a lack of comprehensive meta-analyses of clinical trials specifically for Ginkgolide B, this guide focuses on a meta-analysis of preclinical studies and further elucidates its mechanisms of action through various in vitro and in vivo experimental findings.
Ginkgolide B, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant attention for its diverse pharmacological activities.[1][2] It is most notably recognized as a potent antagonist of the platelet-activating factor (PAF) receptor.[1] This guide synthesizes findings from a preclinical meta-analysis on myocardial ischemia/reperfusion injury and details key signaling pathways and experimental protocols to provide a comprehensive overview of the current state of Ginkgolide B research.
Preclinical Meta-Analysis of Ginkgolide B in Myocardial Ischemia/Reperfusion Injury
A systematic review and meta-analysis of 19 preclinical studies, encompassing a total of 437 animals, revealed that Ginkgolide B intervention significantly reduces myocardial infarct size and cardiac markers compared to control groups.[3] The primary mechanisms underlying these cardioprotective effects are associated with its anti-oxidative, anti-inflammatory, and anti-apoptotic properties, as well as the improvement of energy metabolism.[3]
| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | Heterogeneity (I²) | Model | No. of Studies | No. of Animals |
| Myocardial Infarct Size | |||||||
| Overall Effect | -2.39 | -3.01, -1.77 | < 0.00001 | 78% | Random | 15 | 335 |
| Cardiac Markers | |||||||
| Creatine Kinase (CK) | -2.68 | -4.01, -1.35 | < 0.0001 | 85% | Random | 6 | 134 |
| Lactate Dehydrogenase (LDH) | -3.11 | -4.68, -1.54 | < 0.0001 | 84% | Random | 7 | 158 |
| Cardiac Troponin I (cTnI) | -3.45 | -5.48, -1.42 | 0.0009 | 83% | Random | 4 | 90 |
Data synthesized from the preclinical meta-analysis by Zhu et al. (2019).[3]
Key Signaling Pathways of Ginkgolide B
Ginkgolide B exerts its therapeutic effects through the modulation of several key signaling pathways. Its primary mechanism is the antagonism of the platelet-activating factor (PAF) receptor.[1] Additionally, it has been shown to influence cell survival and differentiation pathways, as well as apoptosis.
Platelet-Activating Factor (PAF) Receptor Antagonism
Ginkgolide B is a potent and selective antagonist of the PAF receptor.[1] By blocking this receptor, it inhibits PAF-induced platelet aggregation, inflammation, and other downstream effects.
Akt/CREB/Bcl-2 Signaling Pathway
In the context of white matter lesions, Ginkgolide B has been demonstrated to promote the differentiation of oligodendrocyte precursor cells (OPCs) and the survival of oligodendrocytes.[4] This neuroprotective effect is mediated through the activation of the Akt/CREB/Bcl-2 signaling pathway.[4]
PI3K/Akt/mTOR Signaling Pathway
Ginkgolide B has also been shown to protect against hydrogen peroxide-induced apoptosis and cytotoxicity in cardiac cells.[5] This protective mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway.[5]
Apoptosis Signaling Pathway
In certain cancer cell lines, such as MCF-7 breast cancer cells, Ginkgolide B has been found to induce apoptosis.[6] This process is mediated by the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to the activation of caspases.[6]
References
- 1. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolide B for Myocardial Ischemia/Reperfusion Injury: A Preclinical Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Angeloylisogomisin O: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Angeloylisogomisin O must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not just a regulatory requirement but a critical aspect of responsible research.
Hazard Summary and Disposal Recommendations
The following table summarizes the key hazards and recommended disposal procedures for this compound based on available safety data sheets.
| Hazard Classification | GHS Hazard Statements | Disposal Precautionary Statements |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocols for Disposal
-
Personal Protective Equipment (PPE): Before handling any spill, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Containment: Prevent the spill from spreading. For liquid solutions, absorb with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol[1].
-
Collection and Disposal: Carefully collect the absorbed material and any contaminated cleaning materials into a designated, labeled hazardous waste container. This container must be disposed of through an approved waste disposal plant[1].
Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
It is imperative to avoid releasing this compound into the environment, including drains or water courses[1]. All disposal activities must comply with local, regional, and national regulations for hazardous waste. For further information, consult the material's safety data sheet and your institution's environmental health and safety department.
References
Safe Handling and Personal Protective Equipment (PPE) for Angeloylisogomisin H
As a trusted partner in your research and development endeavors, we prioritize providing comprehensive safety and handling information to ensure the well-being of our customers and the integrity of their work. The following guide offers essential, immediate safety and logistical information for handling Angeloylisogomisin H, a compound similar to the requested "Angeloylisogomisin O," for which public safety data is not available. We have compiled this information to provide procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
When handling Angeloylisogomisin H, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| A lab coat or other protective clothing to prevent skin contact. | |
| Respiratory Protection | Not required under normal conditions of use. |
First Aid Measures
In the event of exposure to Angeloylisogomisin H, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are essential for maintaining the stability and integrity of Angeloylisogomisin H.
| Condition | Recommendation |
| Handling | Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. |
Disposal Considerations
Dispose of Angeloylisogomisin H and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of Angeloylisogomisin H in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of Angeloylisogomisin H.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



